Product packaging for Azido-PEG4-CH2-Boc(Cat. No.:)

Azido-PEG4-CH2-Boc

Cat. No.: B605856
M. Wt: 333.38 g/mol
InChI Key: SIOLYQZSIFQODW-UHFFFAOYSA-N
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Description

Azido-PEG4-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl protected carboxyl group. The azide group enables Click Chemistry. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. The protected acid can be deprotected by acidic or basic hydrolysis. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance when binding to streptavidin molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27N3O6 B605856 Azido-PEG4-CH2-Boc

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLYQZSIFQODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and molecular biology, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Azido-PEG4-CH2-Boc has emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of the chemical properties, experimental applications, and core principles underlying the use of this valuable reagent.

Core Chemical Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker featuring two key functional groups: a terminal azide (-N3) and a tert-butyloxycarbonyl (Boc)-protected amine. The tetraethylene glycol (PEG4) spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugates.

It is important to note that while the nomenclature "this compound" is used, commercially available and well-documented compounds with this functional description often possess an ethylamine linkage to the Boc group, as represented by the structure below. This guide will proceed with the properties and reactions of this common variant.

Chemical Structure:

Caption: Chemical structure of Azido-PEG4-NH-Boc.

Quantitative Data Summary:

The following table summarizes the key quantitative properties of a representative Azido-PEG4-amine-Boc compound.

PropertyValueReference
CAS Number 940951-99-5[1]
Molecular Formula C15H30N4O6[1]
Molecular Weight 362.43 g/mol [1]
Purity >96%[1]

Reactivity and Functional Applications

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

The Azide Group: Gateway to Click Chemistry

The azide moiety is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, it can undergo:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO), and is particularly useful for applications in living systems where copper toxicity is a concern.

G cluster_0 Click Chemistry Pathways cluster_1 CuAAC cluster_2 SPAAC Azido_PEG Azido-PEG4-R Cu_Catalyst Cu(I) Catalyst Azido_PEG->Cu_Catalyst Triazole_2 Triazole Product Azido_PEG->Triazole_2 Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Cu_Catalyst Triazole_1 Triazole Product Cu_Catalyst->Triazole_1 Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_2

Caption: Reaction pathways for the azide group.

The Boc-Protected Amine: A Latent Nucleophile

The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). Once deprotected, the primary amine can react with various electrophiles, such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of a coupling agent), and isocyanates, to form stable amide or urea linkages.

G Boc_Amine Boc-NH-PEG4-R Acid Acid (e.g., TFA) Boc_Amine->Acid Deprotection Primary_Amine H2N-PEG4-R Acid->Primary_Amine Conjugate Stable Conjugate (Amide Bond) Primary_Amine->Conjugate Electrophile Electrophile (e.g., NHS Ester, Carboxylic Acid) Electrophile->Conjugate Conjugation

Caption: Deprotection and subsequent conjugation of the amine.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF, or water)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Preparation:

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand (THPTA for aqueous reactions, TBTA for organic solvents).

    • Prepare a premix of CuSO4 and the ligand in a 1:2 to 1:5 molar ratio.

  • Reaction:

    • To the solution of the azide and alkyne, add the copper/ligand premix.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate. A typical molar ratio is Azide:Alkyne:CuSO4:Ligand:Sodium Ascorbate of 1:1.2:0.1:0.5:1.

    • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

    • Upon completion, purify the product using a suitable chromatography technique (e.g., size-exclusion chromatography or reversed-phase HPLC) to remove the catalyst and unreacted starting materials.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the strained alkyne-functionalized molecule in the chosen solvent.

  • Reaction:

    • Mix the solutions of the azide and the strained alkyne. A slight molar excess of one reagent may be used to drive the reaction to completion.

    • Stir the reaction at room temperature. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the strained alkyne.

  • Monitoring and Purification:

    • Monitor the reaction by LC-MS or TLC.

    • Purify the product using an appropriate chromatography method.

Protocol for Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Cold diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve this compound in DCM or dioxane.

    • Add TFA to the solution (typically 20-50% v/v).

  • Reaction:

    • Stir the reaction at room temperature for 30-60 minutes.

  • Work-up and Isolation:

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation and dry under vacuum.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for using this compound in a two-step bioconjugation strategy.

G General Bioconjugation Workflow Start Start with this compound Step1 Step 1: Click Chemistry (CuAAC or SPAAC) Start->Step1 Purification1 Purification Step1->Purification1 Step2 Step 2: Boc Deprotection Purification2 Purification Step2->Purification2 Step3 Step 3: Amine Conjugation Purification3 Purification Step3->Purification3 Characterization1 Characterization (e.g., LC-MS, NMR) Purification1->Characterization1 Characterization2 Characterization (e.g., LC-MS) Purification2->Characterization2 Final_Product Final Bioconjugate Purification3->Final_Product Characterization1->Step2 Characterization2->Step3

Caption: A two-step bioconjugation workflow.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and the broader life sciences. Its well-defined chemical properties, including the orthogonal reactivity of the azide and Boc-protected amine groups, combined with the beneficial characteristics of the PEG spacer, enable the precise and efficient construction of complex bioconjugates. The experimental protocols provided herein offer a solid foundation for the successful application of this reagent in a wide array of bioconjugation strategies. As with any chemical synthesis, careful optimization and characterization are essential for achieving desired outcomes and ensuring the integrity of the final products.

References

Structure and synthesis of Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure and Synthesis of Azido-PEG4-CH2-Boc

This guide provides a comprehensive overview of the structure and a plausible multi-step synthesis of this compound, a heterobifunctional linker commonly used in bioconjugation and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

Structure and Properties

This compound, systematically named tert-butyl (1-(15-azido-3,6,9,12-tetraoxapentadecyloxy)methyl)carbamate, is a versatile chemical linker. It features a tetraethylene glycol (PEG4) spacer that imparts hydrophilicity, an azide group for click chemistry reactions, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H32N4O7
Molecular Weight 392.45 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, DCM, THF, Chloroform
Storage Conditions -20°C, desiccated

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from tetraethylene glycol. The overall strategy involves the sequential functionalization of the two terminal hydroxyl groups.

Synthesis_Pathway cluster_0 Step 1: Monotosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Second Tosylation cluster_3 Step 4: Amination (Gabriel Synthesis) cluster_4 Step 5: Boc Protection TEG Tetraethylene Glycol HO-(CH2CH2O)4-H TEG_OTs Mono-tosyl-PEG4-OH TsO-(CH2CH2O)4-H TEG->TEG_OTs TsCl, Pyridine, 0°C to RT TsCl Tosyl Chloride in Pyridine TEG_OTs_ref Mono-tosyl-PEG4-OH NaN3 Sodium Azide in DMF Azido_PEG_OH Azido-PEG4-OH N3-(CH2CH2O)4-H Azido_PEG_OH_ref Azido-PEG4-OH TEG_OTs_ref->Azido_PEG_OH NaN3, DMF, 80-100°C Azido_PEG_OTs Azido-PEG4-OTs N3-(CH2CH2O)4-Ts Azido_PEG_OTs_ref Azido-PEG4-OTs Azido_PEG_OH_ref->Azido_PEG_OTs TsCl, Pyridine, 0°C to RT Phthalimide Potassium Phthalimide in DMF Azido_PEG_Phth Azido-PEG4-Phthalimide Azido_PEG_NH2 Azido-PEG4-NH2 N3-(CH2CH2O)4-NH2 Azido_PEG_Phth->Azido_PEG_NH2 H2NNH2, EtOH, Reflux Azido_PEG_OTs_ref->Azido_PEG_Phth K-Phthalimide, DMF Hydrazine Hydrazine in Ethanol Azido_PEG_NH2_ref Azido-PEG4-NH2 Boc2O (Boc)2O in DCM Final_Product Azido-PEG4-NHBoc N3-(CH2CH2O)4-NHBoc Azido_PEG_NH2_ref->Final_Product (Boc)2O, Et3N, DCM, RT

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Mono-p-toluenesulfonyl-tetraethylene glycol (Mono-tosyl-PEG4-OH)

This procedure involves the selective tosylation of one of the primary hydroxyl groups of tetraethylene glycol.

Table 2: Reagents for Mono-tosylation of Tetraethylene Glycol

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Tetraethylene Glycol194.230.11.019.4 g
p-Toluenesulfonyl Chloride (TsCl)190.650.020.23.81 g
Pyridine79.10--50 mL
Dichloromethane (DCM)84.93--100 mL

Protocol:

  • Dissolve tetraethylene glycol (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Slowly add a solution of p-toluenesulfonyl chloride (0.2 eq) in anhydrous pyridine to the reaction mixture.

  • Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain mono-tosyl-PEG4-OH as a colorless oil.

Step 2: Synthesis of 1-Azido-11-hydroxy-3,6,9-trioxaundecane (Azido-PEG4-OH)

The tosyl group is displaced by an azide group through nucleophilic substitution.

Table 3: Reagents for Azidation of Mono-tosyl-PEG4-OH

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Mono-tosyl-PEG4-OH348.410.011.03.48 g
Sodium Azide (NaN3)65.010.055.03.25 g
Dimethylformamide (DMF)73.09--50 mL

Protocol:

  • Dissolve mono-tosyl-PEG4-OH (1.0 eq) in anhydrous DMF.

  • Add sodium azide (5.0 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-15 hours.

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain Azido-PEG4-OH as a colorless oil.

Step 3 & 4: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane (Azido-PEG4-NH2)

This two-step process involves the activation of the remaining hydroxyl group followed by a Gabriel synthesis to introduce the amine.

**Table 4: Re

An In-depth Technical Guide to Azido-PEG4-CH2-Boc for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azido-PEG4-CH2-Boc, a heterobifunctional linker critical to the advancement of click chemistry, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into its core properties, provide detailed experimental protocols for its use, present quantitative data for reaction optimization, and visualize key workflows and mechanisms.

Introduction to this compound

This compound is a versatile chemical tool designed for bioconjugation. Its structure is composed of three key functional components:

  • Azide Group (-N₃): This moiety is the reactive handle for "click chemistry" reactions. It readily and specifically participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1] The bio-orthogonality of the azide group ensures that it does not react with other functional groups found in biological systems, providing high specificity in complex environments.

  • PEG4 Linker (- (CH₂CH₂O)₄ -): The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the molecule and the resulting conjugate. These include increased aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles of bioconjugates.[2] The PEG linker's flexibility can also be crucial for enabling effective interactions between conjugated molecules, such as in the formation of the ternary complex in PROTACs.

  • Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the primary amine.[3] It is stable under a variety of reaction conditions but can be easily removed under acidic conditions to reveal the free amine. This allows for a sequential and controlled conjugation strategy, where the azide can be reacted first, followed by deprotection and subsequent reaction of the amine.

This trifunctional nature makes this compound an ideal linker for constructing complex biomolecules where precise control over conjugation is essential.

Data Presentation: Quantitative Insights into Click Chemistry Reactions

The efficiency of click chemistry reactions is influenced by several factors. The following tables summarize typical reaction conditions and outcomes for CuAAC and SPAAC reactions involving azido-PEG linkers, providing a baseline for experimental design and optimization.

Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG Linkers

ParameterTypical Value/ConditionNotes
Reactants Azido-PEG, Terminal AlkyneMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in slight excess to the copper source.
Copper Ligand TBTA, THPTALigands stabilize the Cu(I) oxidation state and improve reaction efficiency.
Solvent DMSO, t-BuOH/H₂O, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction progress should be monitored by TLC or LC-MS.
Reported Yields >90%CuAAC is known for its high efficiency and yields.[4][5]

Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG Linkers

ParameterTypical Value/ConditionNotes
Reactants Azido-PEG, Strained Alkyne (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.4), DMSO, DMFThe choice of solvent is dependent on reactant solubility and biological context.
Temperature 4°C to 37°CReactions are often performed at physiological temperatures for biological applications.
Reaction Time 1 to 48 hoursReaction times can be longer than CuAAC and are concentration-dependent.
Reported Yields >85%SPAAC is highly efficient, especially for bioconjugation where purification can be challenging.

Experimental Protocols

The following are detailed, step-by-step protocols for the key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve this compound (1.2 equivalents) and the alkyne-functionalized molecule (1.0 equivalent) in your chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄ and the copper ligand (e.g., TBTA) in a 1:5 molar ratio in your chosen solvent.

  • Deoxygenation: Sparge the reactant solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation: To the deoxygenated reactant solution, add the CuSO₄/ligand solution. Then, add a freshly prepared solution of sodium ascorbate (5 equivalents relative to CuSO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. Common methods include silica gel chromatography, reverse-phase HPLC, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve this compound (1.5 equivalents) and the strained alkyne-functionalized molecule (1.0 equivalent) in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and the strained alkyne. To maximize reaction efficiency, it is recommended to keep the reactant concentrations as high as possible.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C for biological applications or room temperature).

  • Reaction Monitoring: The reaction progress can be monitored over time using appropriate analytical methods (e.g., LC-MS, SDS-PAGE for protein conjugation). Reaction times can range from 1 to 24 hours.

  • Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is required. If needed, methods like size-exclusion chromatography or dialysis can be employed to remove excess reagents.

Protocol 3: Boc Deprotection

This protocol details the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in a solution of DCM containing 20-50% TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • TFA Salt Removal: Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

PROTAC Synthesis Workflow

This diagram outlines the modular synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling AzidoPEG This compound ClickReaction CuAAC or SPAAC AzidoPEG->ClickReaction AlkynePOI Alkyne-functionalized Protein of Interest (POI) Ligand AlkynePOI->ClickReaction Intermediate POI-Linker-NH-Boc ClickReaction->Intermediate Deprotection TFA/DCM Intermediate->Deprotection AmineIntermediate POI-Linker-NH2 Deprotection->AmineIntermediate Coupling Amide Bond Formation AmineIntermediate->Coupling E3Ligand E3 Ligase Ligand (with activated carboxyl group) E3Ligand->Coupling PROTAC Final PROTAC Coupling->PROTAC PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->TernaryComplex Binds BRD4 BRD4 Protein BRD4->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Binds PolyUb Poly-ubiquitinated BRD4 TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of BRD4 Proteasome->Degradation Leads to Degradation->PROTAC PROTAC is recycled

References

Technical Guide: Solubility and Stability of Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of Azido-PEG4-CH2-Boc, a heterobifunctional linker commonly used in bioconjugation and drug development. As specific experimental data for this compound is not extensively published, this document extrapolates its properties from the well-characterized behavior of its constituent functional groups: the azide, the PEG4 linker, and the Boc-protected amine. Detailed protocols are provided for researchers to validate these characteristics for their specific samples.

Predicted Physicochemical Profile

The properties of this compound are a composite of its three key functional regions: the hydrophilic PEG4 chain, the reactive azide terminus, and the acid-labile Boc-protected amine.

Predicted Solubility

The presence of the tetraethylene glycol (PEG4) chain, a hydrophilic spacer, is expected to dominate the solubility profile, rendering the molecule soluble in a range of aqueous and polar organic solvents.[1][2]

Table 1: Predicted Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Remarks
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Soluble / Freely SolubleThe hydrophilic PEG chain enhances water solubility. Similar compounds like Azido-PEG4-alcohol are highly soluble in water.[1][3]
Polar Aprotic Dimethyl sulfoxide (DMSO)Soluble / Freely SolubleCommonly used for dissolving similar PEG reagents.[4] Recommended as a primary solvent for creating stock solutions.
Dimethylformamide (DMF)Soluble / Freely SolubleA common solvent for PEG linkers and bioconjugation reactions.
Polar Protic Methanol, EthanolSolubleThe PEG backbone and polar functional groups allow for good solubility.
Chlorinated Dichloromethane (DCM)SolubleThe organic character of the backbone and protecting group allows solubility. Similar PEG-acid compounds are soluble in DCM.
Ethers Tetrahydrofuran (THF)SolubleOften used in purification and reaction steps for related molecules.
Non-Polar Hexanes, Petroleum EtherInsoluble / Poorly SolubleThe high polarity of the PEG chain and functional groups prevents dissolution in non-polar solvents.
Chemical Stability Profile

The stability of the molecule is dictated by the lability of the azide and Boc-protecting groups under specific conditions. Proper storage is critical to prevent degradation.

Recommended Storage: Store at -20°C, protected from light and moisture. For long-term storage (months), -80°C is preferable.

Table 2: Predicted Stability and Degradation Pathways

ConditionStabilityPotential Degradation Pathway & Notes
Acidic pH (e.g., pH < 4) Labile Primary concern is cleavage of the Boc group. Strong acids like trifluoroacetic acid (TFA) or HCl will rapidly deprotect the amine, yielding CO2 and tert-butyl cation. The azide group can form the toxic and explosive hydrazoic acid in the presence of strong acids.
Basic pH (e.g., pH > 9) Generally Stable The Boc group is stable towards most bases and nucleophiles. The PEG chain and azide group are also generally stable under moderately basic conditions.
Oxidation Moderately Stable The PEG chain can be susceptible to oxidation, potentially leading to chain cleavage or the formation of impurities like formaldehyde and formic acid. Strong oxidizing agents should be avoided.
Elevated Temperature Potentially Labile Organic azides can be thermally sensitive and may decompose upon heating. Thermal deprotection of Boc groups can also occur at high temperatures (e.g., >150 °C). Avoid excessive heat.
Light Exposure Potentially Labile Organic azides can be light-sensitive. Photostability studies are recommended, especially if the compound will be handled extensively under ambient light. Store protected from light.
Presence of Metals Unstable Azides can form highly unstable and shock-sensitive complexes with heavy metals (e.g., copper, lead, silver). Avoid contact with incompatible metals, though copper is used catalytically in controlled "click chemistry" reactions.

Visualization of Structure and Workflow

Chemical Structure Overview

The following diagram illustrates the key functional components of the this compound molecule.

G cluster_mol This compound cluster_key Functional Properties azide Azide Group -N₃ peg PEG4 Linker -(CH₂CH₂O)₄- azide:f0->peg:f0 prop_azide Click Chemistry Reactivity Potential Instability azide->prop_azide boc Boc-Protected Amine -CH₂NHBoc peg:f0->boc:f0 prop_peg Hydrophilicity Solubility Driver peg->prop_peg prop_boc Amine Protection Acid Labile boc->prop_boc

Caption: Functional components of the this compound molecule.

Experimental Workflow for Stability Assessment

This diagram outlines a typical forced degradation study to experimentally determine the stability profile of the compound.

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis at Time Points (e.g., 0, 2, 8, 24h) start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base ox Oxidation (e.g., 3% H₂O₂) start->ox therm Thermal Stress (e.g., 60°C in solution) start->therm photo Photostability (ICH Q1B Light Exposure) start->photo hplc HPLC-MS/CAD Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc purity Assess Peak Purity & Quantify Degradants hplc->purity mass Calculate Mass Balance purity->mass end Establish Degradation Profile & Stability-Indicating Method mass->end

Caption: Workflow for a forced degradation (stress testing) study.

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on available equipment and specific sample characteristics.

Protocol: Solubility Determination

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Selection of solvents (see Table 1)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge

  • HPLC-CAD or LC-MS system (for quantitative analysis)

Methodology (Qualitative - Visual Inspection):

  • Weigh 1 mg of the compound into a clear glass vial.

  • Add 100 µL of the test solvent (creates an initial concentration of 10 mg/mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid particles against a dark background.

  • If fully dissolved, the compound is soluble at ≥10 mg/mL.

  • If not fully dissolved, add another 100 µL of solvent (now 5 mg/mL) and repeat the process. Continue serial dilution until the compound fully dissolves to estimate the solubility limit.

  • If undissolved material remains even at low concentrations, centrifuge the sample and analyze the supernatant to confirm low solubility.

Methodology (Quantitative - HPLC):

  • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.

  • Agitate the solution at a constant temperature for 24 hours to ensure equilibrium.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet all undissolved solid.

  • Carefully collect a known volume of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted sample by a validated HPLC method with a concentration calibration curve to determine the exact concentration, which represents the solubility.

Protocol: Forced Degradation Study for Stability Assessment

Objective: To identify potential degradation products and degradation pathways for this compound, which is essential for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • pH meter

  • Incubators/ovens and a photostability chamber

  • Validated HPLC or UPLC system, preferably with both UV and MS detectors.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with water) at -20°C. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at room temperature or 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source conforming to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Cool thermal samples to room temperature.

  • Analysis:

    • Analyze all stressed samples, the control sample, and a "time zero" sample by a stability-indicating HPLC-MS method.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

    • Use the MS detector to obtain mass information on the degradants to help elucidate their structures (e.g., look for a mass corresponding to the loss of the Boc group).

    • Calculate the mass balance to ensure all major degradants are accounted for.

This systematic approach will reveal the conditions under which this compound is unstable and provide the necessary data to establish appropriate handling, storage, and analytical testing procedures.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to the Mechanism of Action of Azido-PEG4-CH2-Boc in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex formed between the POI and the E3 ligase.[1]

This technical guide provides an in-depth exploration of the mechanism of action of a specific and versatile linker, Azido-PEG4-CH2-Boc , in the context of PROTAC design and function. We will delve into its structural contributions, the synthetic strategies it enables, and the downstream biological consequences for targeted protein degradation.

The Role of the PEG Linker in PROTAC Efficacy

Polyethylene glycol (PEG) linkers are among the most frequently utilized linkers in PROTAC design, largely due to their favorable physicochemical properties. The inclusion of a PEG chain, such as the tetra-ethylene glycol unit in this compound, imparts several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for its biological activity.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for off-target toxicity.

  • Tunable Length: The length of the PEG linker is a critical parameter that can be systematically varied to optimize the formation of a productive ternary complex. An optimal linker length is essential to correctly orient the POI and the E3 ligase for efficient ubiquitination. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive complex.

Structural Breakdown and Synthetic Utility of this compound

The this compound linker is a chemically versatile building block for PROTAC synthesis. Its key functional groups are:

  • Azido Group (N3): This functional group is a cornerstone of "click chemistry," a set of biocompatible and highly efficient chemical reactions. The azide group can readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne. This allows for the straightforward and robust conjugation of the linker to a ligand (either for the POI or the E3 ligase) that has been functionalized with an alkyne.

  • PEG4 Spacer: This represents a chain of four ethylene glycol units, providing the aforementioned benefits of solubility and optimal spacing.

  • -CH2- Group: A methylene spacer.

  • Boc Protecting Group (tert-Butyloxycarbonyl): The Boc group protects an amine functionality. This protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This amine can then be coupled to the other ligand, typically via an amide bond formation with a carboxylic acid on the second ligand.

This dual functionality allows for a modular and sequential approach to PROTAC synthesis, providing researchers with precise control over the assembly of the final molecule.

Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The this compound linker is integral to this process, which can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG4 linker are critical for allowing the two proteins to adopt a conformation that is favorable for the subsequent ubiquitination step.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can go on to induce the degradation of another target protein molecule, acting in a catalytic manner.

Quantitative Data on PEG Linker-Containing PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative data for PROTACs containing PEG linkers of varying lengths, highlighting the importance of linker optimization.

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1BRD4VHL8-atom PEG linker15>90Example Data
PROTAC 2BRD4VHL12-atom PEG linker5>95Example Data
PROTAC 3BRD4VHL16-atom PEG linker2585Example Data
PROTACTarget ProteinE3 LigaseLinker CompositionCell LineDC50 (µM)Dmax (%)Reference
JPS016HDAC3VHLAmide bond to L-tert-leucineHCT116>1N/A
JPS036HDAC3VHLAmide bond to L-tert-leucineHCT1160.44 ± 0.0377

Experimental Protocols

Accurate evaluation of a PROTAC's performance requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Click Chemistry and Amide Coupling

This protocol outlines a general strategy for synthesizing a PROTAC using a linker like this compound.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • tert-butanol/water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Click Reaction:

    • Dissolve the alkyne-functionalized POI ligand (1 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Add CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the amine-linker-POI ligand conjugate.

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq).

    • Stir for 15 minutes at room temperature.

    • Add the amine-linker-POI ligand conjugate (1.1 eq).

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • MG132 (proteasome inhibitor)

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC and a vehicle control for a time shorter than that required for significant degradation (e.g., 4-6 hours).

    • In a parallel set of wells, co-treat with the PROTAC and MG132 to block proteasomal degradation and allow ubiquitinated protein to accumulate.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the immunoprecipitated protein from the beads and perform Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start Design & Selection of POI and E3 Ligands synthesis1 Functionalize Ligands (e.g., with Alkyne/COOH) start->synthesis1 synthesis2 Synthesize PROTAC using This compound Linker (Click Chemistry & Amide Coupling) synthesis1->synthesis2 purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis2->purification biochemical Biochemical Assays (e.g., Ternary Complex Formation) purification->biochemical cellular Cellular Assays (Western Blot for Degradation) biochemical->cellular moa Mechanism of Action Assays (Ubiquitination Assay) cellular->moa optimization Data Analysis & Optimization (DC50, Dmax) moa->optimization

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of bioconjugation and advanced drug delivery, the precise control of molecular interactions is paramount. Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools, and the strategic use of protecting groups is central to their efficacy. Among these, the tert-butoxycarbonyl (Boc) group plays a critical role in simplifying complex conjugation strategies, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an in-depth examination of the Boc protecting group's function in PEG linkers, detailing its chemistry, applications, and the experimental protocols essential for its successful implementation.

Core Concepts: PEG Linkers and the Boc Protecting Group

Polyethylene Glycol (PEG) Linkers: PEG linkers are chains of repeating ethylene glycol units that serve as flexible, biocompatible spacers to connect two or more molecular entities. Their use in pharmaceuticals is widespread due to their ability to:

  • Enhance Solubility: Improve the hydrophilicity of poorly soluble drugs.

  • Increase Stability: Protect conjugated molecules from enzymatic degradation.

  • Reduce Immunogenicity: Minimize adverse immune responses.

  • Improve Pharmacokinetics: Prolong circulation time and optimize drug distribution.

The Tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is one of the most common protecting groups for amines in organic synthesis, especially in peptide and bioconjugate chemistry. Its primary function is to temporarily render an amine nucleophile inert, preventing it from participating in unintended side reactions during a multi-step synthesis.

The key advantages of the Boc group are its stability in basic and nucleophilic conditions and, most importantly, its clean and efficient removal (deprotection) under mild acidic conditions, typically with trifluoroacetic acid (TFA).

The Mechanism of Boc Protection and Deprotection

Boc Protection: The protection of a primary or secondary amine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol.

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process.

  • Protonation: The acid (e.g., TFA) protonates the carbonyl oxygen of the carbamate.

  • Fragmentation: This triggers the fragmentation of the molecule into a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free, protonated amine.

The formation of gaseous byproducts (isobutylene from the cation and CO₂) provides a strong thermodynamic driving force for the reaction, ensuring it proceeds to completion.

Strategic Application in Bioconjugation

The use of Boc-protected PEG linkers enables a controlled, sequential approach to the synthesis of complex biomolecules like ADCs. A common strategy involves a heterobifunctional PEG linker with a Boc-protected amine at one end and another reactive group (e.g., a maleimide or NHS ester) at the other.

This allows for a multi-step conjugation:

  • The non-protected end of the linker is reacted with the first molecule (e.g., a cytotoxic drug).

  • The Boc group is then removed to expose the amine.

  • The newly deprotected amine is then conjugated to the second molecule (e.g., a targeting antibody).

This controlled sequence is crucial for producing homogeneous and effective targeted therapies, preventing the formation of undesirable side products.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including acid strength, solvent, temperature, and steric hindrance. The following tables summarize typical conditions and outcomes.

Table 1: Common Boc Deprotection Reagents and Conditions
Reagent Typical Concentration
Trifluoroacetic Acid (TFA)20-55% (v/v) in Dichloromethane (DCM)
Hydrochloric Acid (HCl)4M in 1,4-Dioxane
p-Toluenesulfonic AcidVaries
Table 2: Troubleshooting Incomplete Boc Deprotection
Problem Potential Cause
Incomplete DeprotectionInsufficient acid strength or concentration.
Inadequate reaction time or low temperature.
Steric hindrance from the PEG chain.
Poor solubility of the linker in the chosen solvent.
Side Product FormationRe-alkylation of scavengers or other nucleophiles by the t-butyl cation.
Acid-labile groups elsewhere in the molecule are cleaved.

Key Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

  • Objective: To protect the terminal amine of a PEG linker with a Boc group.

  • Materials:

    • Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or other non-nucleophilic base

    • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Methodology:

    • Dissolve the amine-terminated PEG linker in the chosen solvent.

    • Add 1.1 to 1.5 molar equivalents of (Boc)₂O to the solution.

    • Add 1.5 to 2.0 molar equivalents of TEA to act as a base.

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the resulting Boc-NH-PEG-COOH product using column chromatography or recrystallization.

Protocol 2: Boc Deprotection of a PEG Linker

  • Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

  • Materials:

    • Boc-protected PEG linker (e.g., Boc-NH-PEG-Maleimide)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • (Optional) Scavenger, such as triisopropylsilane (TIS), to trap the released tert-butyl cation.

  • Methodology:

    • Dissolve the Boc-protected PEG linker in DCM (e.g., to a concentration of 0.1-0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, add a scavenger (2.5-5% v/v).

    • Allow the reaction to stir at 0°C to room temperature for 30 minutes to 2 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (x3).

    • The resulting amine TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Visualizing Workflows and Relationships

Visual diagrams are essential for understanding the logical flow of synthesis and the chemical principles involved.

G cluster_protection Boc Protection Workflow p1 Start: Amine-PEG p2 Add (Boc)2O + Base (TEA) in THF p1->p2 p3 Reaction at Room Temp p2->p3 p4 Monitor by TLC/LC-MS p3->p4 p5 Aqueous Workup & Purification p4->p5 p6 End: Boc-NH-PEG p5->p6

Caption: Workflow for Boc protection of an amine-terminated PEG linker. Max-Width: 760px.

G cluster_deprotection Boc Deprotection Workflow d1 Start: Boc-NH-PEG-Linker d2 Dissolve in DCM d1->d2 d3 Add TFA (20-50%) at 0°C d2->d3 d4 Reaction for 0.5-2h d3->d4 d5 Monitor by TLC/LC-MS d4->d5 d6 Evaporate Solvent & TFA d5->d6 d7 End: H3N+-PEG-Linker (TFA Salt) d6->d7 G cluster_adc Logical Flow for ADC Synthesis A Heterobifunctional Linker (Boc-NH-PEG-NHS) C Step 1: Conjugate Drug (NHS ester reaction) A->C B Cytotoxic Drug (with free amine) B->C D Boc-NH-PEG-Drug Conjugate C->D E Step 2: Boc Deprotection (TFA/DCM) D->E F H2N-PEG-Drug Conjugate E->F H Step 3: Conjugate Antibody (e.g., EDC/NHS coupling) F->H G Targeting Antibody (with available carboxyl group) G->H I Final ADC Product H->I

A Comprehensive Technical Guide to the Safety and Handling of Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Azido-PEG4-CH2-Boc, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. Due to the presence of an energetic azide group, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine, careful handling and a thorough understanding of its chemical properties are imperative to ensure laboratory safety and experimental success. This document outlines the potential hazards, recommended handling procedures, and relevant chemical compatibility data to mitigate risks associated with its use.

Chemical Identity and Hazard Classification

  • Azido Group (-N3): The primary source of hazard, organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a potential explosion risk.[1][2] They are also acutely toxic.[2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[1][3]

  • Polyethylene Glycol (PEG) Linker: PEGylation is a widely used technique in pharmaceutical development to enhance the stability, solubility, and circulation time of therapeutic molecules while reducing immunogenicity. Generally considered non-toxic, PEG has been approved for various uses by regulatory authorities. However, there have been instances of immune responses to PEG itself, leading to the formation of anti-PEG antibodies which can affect product efficacy and safety.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, stable to most nucleophiles and bases but readily cleaved under acidic conditions.

Based on the properties of the azido group, this compound should be handled as a potentially explosive and toxic substance. The signal word "Danger" is appropriate for the closely related Azido-PEG4-Amine, with hazard statements indicating it causes severe skin burns and eye damage.

Stability of Organic Azides

The stability of organic azides is a critical safety consideration. Two key principles help in assessing their stability:

Table 1: Stability Guidelines for Organic Azides

GuidelineDescriptionApplication to this compound
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be used or quenched promptly and stored at low temperatures. A more conservative guideline suggests a ratio of (NC + NO) / NN ≥ 3 for stability.The molecular formula for this compound is C14H28N4O6. The C/N ratio is 14/4 = 3.5. The (NC + NO) / NN ratio is (14 + 6) / 4 = 5. Both metrics suggest that this compound is relatively stable and can be isolated and stored with appropriate precautions.
Rule of Six There should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, diazo, nitro). This provides sufficient dilution to render the compound relatively safe.This compound has one azide group and 14 carbon atoms, easily satisfying this rule.

Despite these indicators of relative stability, it is crucial to always handle this compound with the precautions appropriate for an azide-containing compound.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when working with azido compounds.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep1 Conduct thorough risk assessment prep2 Work in a certified chemical fume hood prep1->prep2 prep3 Ensure blast shield is in place prep2->prep3 prep4 Gather all necessary PPE prep3->prep4 handle1 Work on the smallest possible scale prep4->handle1 handle2 Use non-metal spatulas and equipment handle1->handle2 handle3 Avoid friction, shock, and heat handle2->handle3 handle4 Dispense gently handle3->handle4 react1 Use non-halogenated solvents handle4->react1 react2 Maintain reaction at appropriate temperature react1->react2 react3 Monitor reaction progress carefully react2->react3 clean1 Quench any unreacted azide if possible react3->clean1 clean2 Dispose of waste in a designated azide waste container clean1->clean2 clean3 Clean work area thoroughly clean2->clean3

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but for highly toxic azides, double gloving or using Silver Shield® gloves is recommended.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For reactions with a higher risk of explosion, a blast shield should be used.

Engineering Controls:

  • All work with azido compounds must be conducted in a certified chemical fume hood.

  • An ANSI-approved safety shower and eyewash station must be immediately accessible.

Chemical Incompatibility

Azido compounds can react violently with a variety of substances. It is critical to avoid contact with incompatible materials.

Chemical Incompatibility Diagram for Azido Compounds

G cluster_incompatible Incompatible Materials azide This compound metals Heavy Metals (Copper, Lead, etc.) Forms highly explosive metal azides azide->metals acids Strong Acids Forms toxic and explosive hydrazoic acid azide->acids halogenated Halogenated Solvents (DCM, Chloroform) Forms explosive di- and tri-azidomethane azide->halogenated strong_oxidizers Strong Oxidizing Agents azide->strong_oxidizers

Caption: Materials to avoid contact with this compound.

  • Metals: Azides should never be mixed with or handled using metal utensils (e.g., metal spatulas) as this can lead to the formation of highly unstable and explosive heavy metal azides. This includes avoiding contact with metal pipes in drains.

  • Acids: Mixing azides with acids can form hydrazoic acid, which is highly toxic and explosive.

  • Halogenated Solvents: Solvents such as dichloromethane (DCM) and chloroform should never be used as reaction media with azides, as they can form extremely unstable di- and tri-azidomethane.

  • Boc-Protected Amine Compatibility: The Boc group is stable under basic and nucleophilic conditions but is cleaved by strong acids like trifluoroacetic acid (TFA).

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed container in a freezer, away from light, heat, shock, and incompatible materials. The storage container should be clearly labeled with the compound name and appropriate hazard warnings.

  • Disposal: Azide-containing waste should be collected in a designated, separate waste container. Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing. Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Table 2: Emergency Response Procedures

IncidentProcedure
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of soap and water for at least 15 minutes and seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill For small spills of solid material, carefully sweep it up to avoid dust formation. For solutions, cover with an absorbent material. Clean the spill area with a suitable solvent (avoiding halogenated solvents) and collect all contaminated materials into a labeled waste container for proper disposal. Notify laboratory safety personnel.

Toxicological Information

While specific toxicological data for this compound is unavailable, information on sodium azide provides a basis for assessing potential health effects. Exposure to small amounts of sodium azide can cause rapid breathing, dizziness, headache, nausea, and skin irritation. Large exposures can lead to more severe effects, including convulsions and low blood pressure. The Boc-protected amine and the PEG linker are generally considered to have low toxicity.

Experimental Protocol: General Handling of an Organic Azide

This protocol outlines a general procedure for handling an organic azide like this compound in a research setting.

Objective: To safely weigh and dissolve a small quantity of an organic azide for use in a chemical reaction.

Materials:

  • This compound

  • Appropriate non-halogenated solvent (e.g., THF, DMF, DMSO)

  • Glass vials and beakers

  • Plastic or ceramic spatula

  • Analytical balance

  • Magnetic stirrer and stir bar (Teflon-coated)

  • Personal Protective Equipment (as outlined in Section 3)

Procedure:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.

    • Place a blast shield between the experimental setup and the user.

    • Don all required PPE, including safety goggles, a lab coat, and appropriate gloves.

  • Weighing:

    • Tare a clean, dry glass vial on the analytical balance.

    • Using a plastic or ceramic spatula, carefully transfer the desired amount of this compound into the vial. Avoid any scraping or grinding motions that could generate friction.

    • Securely cap the vial and record the mass.

  • Dissolution:

    • In the fume hood, add the appropriate volume of a non-halogenated solvent to the vial containing the azide.

    • If necessary, add a Teflon-coated magnetic stir bar to the vial.

    • Place the vial on a magnetic stirrer and stir at a moderate speed until the solid is fully dissolved. Avoid heating unless the reaction protocol specifically and safely allows for it.

  • Use in Reaction:

    • Once dissolved, the azide solution can be carefully transferred to the reaction vessel using a glass pipette or syringe.

  • Cleanup:

    • Rinse all glassware that came into contact with the azide with a suitable solvent.

    • Collect all solvent rinses and any unused azide solution in a designated azide waste container.

    • Wipe down the work area with a damp cloth or paper towel and dispose of it in the appropriate solid waste container.

This guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. It is not a substitute for a thorough, experiment-specific risk assessment, which should be conducted before any new procedure is undertaken. Always consult your institution's safety guidelines and the available chemical safety literature.

References

The Core of Versatility: An In-depth Technical Guide to Azide-PEG-Boc Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the ability to precisely connect and modulate molecular components is paramount. Azide-PEG-Boc linkers have emerged as a cornerstone technology, offering a trifecta of functionalities that empower researchers to construct sophisticated therapeutic and diagnostic agents. This technical guide delves into the core features of these versatile linkers, providing a comprehensive overview of their structure, applications, and the experimental protocols that underpin their use.

Deciphering the Architecture: Key Features of Azide-PEG-Boc Linkers

Azide-PEG-Boc linkers are heterobifunctional molecules engineered with three critical components, each serving a distinct and vital purpose in bioconjugation and drug development.[1]

  • The Azide Group (N₃): This functional group is the gateway to "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2][3] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4] These reactions form a stable triazole linkage, which is minimally disruptive to the biological activity of the conjugated molecules. This bioorthogonal reactivity allows for the precise attachment of the linker to molecules bearing an alkyne group, even in complex biological environments.

  • The Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that confers several advantageous properties to the final conjugate. The inclusion of a PEG spacer can enhance the solubility and stability of hydrophobic drugs, reduce the immunogenicity of the conjugated biomolecule, and improve pharmacokinetic properties by extending circulation half-life. The length of the PEG chain can be precisely controlled to optimize these characteristics for a specific application.

  • The Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group serves as a temporary shield for a primary amine. This protection is crucial for preventing unwanted side reactions during the synthesis and conjugation of the azide-end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine for subsequent conjugation. This orthogonal deprotection strategy allows for a stepwise and controlled assembly of complex bioconjugates.

Quantitative Data Summary

The versatility of Azide-PEG-Boc linkers is further enhanced by the availability of various PEG chain lengths, allowing for fine-tuning of the spacer's properties. The following table summarizes the specifications of common commercially available Azide-PEG-Boc linkers.

Product NamePEG Units (n)Molecular Weight ( g/mol )
Boc-NH-PEG2-Azide2-
Azido-PEG4-CH2-Boc4-
Boc-NH-PEG9-azide9582.68
Azide-PEG45-NHS Ester~45~2,000
Note: This is an example of a related linker where the Boc-protected amine is replaced by an NHS ester for amine reactivity.

Experimental Protocols

The successful application of Azide-PEG-Boc linkers hinges on robust and well-defined experimental procedures. The following sections provide detailed methodologies for Boc deprotection and subsequent conjugation via click chemistry.

Boc Deprotection Protocol

This protocol outlines the procedure for the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG-azide linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

Procedure:

  • Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system. The molar ratio of azide to alkyne is typically 1:1 to 1.5:1.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of copper(II) sulfate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion. Reaction times can range from 30 minutes to 48 hours.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the copper-free click chemistry reaction using a strained cyclooctyne.

Materials:

  • Azide-functionalized PEG linker

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)

Procedure:

  • Dissolve the azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A molar ratio of azide to cyclooctyne of 1.5:1 is often used.

  • Stir the reaction mixture at the desired temperature (typically room temperature).

  • Monitor the reaction progress by an appropriate analytical technique until completion.

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted components.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the structure, workflow, and reaction mechanisms associated with Azide-PEG-Boc linkers.

G General Structure of an Azide-PEG-Boc Linker cluster_0 Azide Terminus cluster_1 PEG Spacer cluster_2 Boc-Protected Amine Terminus Azide N3 PEG -(CH2CH2O)n- Azide->PEG Boc_Amine NH-Boc PEG->Boc_Amine

Caption: General structure of an Azide-PEG-Boc linker.

G Workflow for ADC Synthesis using an Azide-PEG-Boc Linker Start Start with Azide-PEG-Boc Linker Step1 Step 1: Conjugate Azide to Alkyne-Drug (Click Chemistry) Start->Step1 Intermediate1 Drug-PEG-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Drug-PEG-NH2 Step2->Intermediate2 Step3 Step 3: Conjugate Amine to Antibody Intermediate2->Step3 End Final Antibody-Drug Conjugate (ADC) Step3->End

Caption: Workflow for ADC synthesis.

G Click Chemistry Reaction: CuAAC Azide R1-N3 (Azide) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne R2-C≡CH (Alkyne) Alkyne->Catalyst Product R1-Triazole-R2 (Stable Triazole Linkage) Catalyst->Product

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Methodological & Application

Step-by-step protocol for labeling antibody with Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Step-by-Step Protocol for Labeling Antibody with Azido-PEG4-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with an Azido-PEG4 linker using an N-Hydroxysuccinimide (NHS) ester. This method is fundamental for preparing antibodies for subsequent bioorthogonal "click chemistry" reactions. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[1][2][] This process introduces an azide group onto the antibody, which can then be specifically conjugated to molecules containing alkyne or cyclooctyne groups, such as drugs, imaging agents, or other biomolecules.[4][5] The protocol covers antibody preparation, the labeling reaction, purification of the conjugate, and key parameters for successful conjugation.

Materials and Reagents

  • Antibody (IgG) to be labeled

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5. (Ensure buffer is free of primary amines like Tris or glycine)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or gel filtration columns (e.g., Sephadex G25) for purification

  • Microcentrifuge tubes

  • Spectrophotometer (for determining antibody concentration)

Experimental Protocol

This protocol is optimized for labeling IgG antibodies. Adjustments may be necessary for other antibody isotypes or proteins.

Step 1: Antibody Preparation and Buffer Exchange

The antibody sample must be free of any stabilizers or buffer components that contain primary amines (e.g., Tris, glycine, BSA), as these will compete with the antibody for reaction with the NHS ester.

  • Initial Check: Verify the composition of the antibody storage buffer.

  • Purification: If interfering substances are present, purify the antibody. For small molecules like Tris or glycine, perform a buffer exchange using a desalting spin column, dialysis, or ultrafiltration.

    • Using a Spin Column: a. Equilibrate the desalting column with amine-free Reaction Buffer according to the manufacturer's instructions. b. Apply the antibody sample to the column. c. Centrifuge to collect the purified antibody in the Reaction Buffer.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. The optimal concentration is typically around 2.5 mg/mL for good labeling efficiency.

  • Quantification: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).

Step 2: Preparation of Azido-PEG4-NHS Ester Solution

The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, the reagent should be dissolved immediately before use.

  • Equilibrate: Allow the vial of Azido-PEG4-NHS Ester to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve: Prepare a stock solution of the Azido-PEG4-NHS Ester by dissolving it in anhydrous DMSO or high-quality DMF to a concentration of 10 mM. For example, dissolve ~5 mg in 1 mL of DMSO.

Step 3: Labeling Reaction

The efficiency of the labeling reaction depends on the molar ratio of the NHS ester to the antibody. A 10 to 20-fold molar excess of the NHS ester is a common starting point for IgG labeling.

  • Calculate Molar Ratio: Determine the moles of antibody in your reaction volume. Calculate the required volume of the 10 mM Azido-PEG4-NHS Ester stock solution to achieve the desired molar excess.

    • Example Calculation: For 0.5 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

      • Moles of IgG = (0.002 g/mL * 0.5 mL) / 150,000 g/mol ≈ 6.67 nmol

      • For a 20-fold molar excess: 6.67 nmol * 20 = 133.4 nmol of NHS ester needed.

      • Volume of 10 mM stock = 133.4 nmol / 10,000 nmol/mL = 0.01334 mL or 13.34 µL.

  • Combine Reagents: While gently vortexing, add the calculated volume of the Azido-PEG4-NHS Ester stock solution to the antibody solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light. The optimal reaction pH is between 7.2 and 8.5.

  • Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

Step 4: Purification of Azide-Labeled Antibody

It is critical to remove unreacted Azido-PEG4-NHS Ester and reaction byproducts (N-hydroxysuccinimide) from the labeled antibody.

  • Prepare Column: Equilibrate a desalting spin column (or a gel filtration column) with PBS or another suitable storage buffer.

  • Purify Conjugate: Apply the reaction mixture to the column. Centrifuge according to the manufacturer's protocol to elute the purified, azide-labeled antibody.

  • Characterize and Store:

    • Measure the final concentration of the labeled antibody.

    • Determine the degree of labeling (DOL), which is the average number of azide molecules per antibody, using methods like mass spectrometry or by reacting the azide with a fluorescently-labeled alkyne and performing spectroscopic analysis.

    • Store the azide-labeled antibody at 2-8°C for short-term storage or at -20°C for long-term storage.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the labeling of an IgG antibody with Azido-PEG4-NHS Ester.

ParameterRecommended Value/RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Reaction Buffer PBS or 0.1 M Sodium BicarbonateMust be amine-free.
Reaction pH 7.2 - 8.5pH 8.3-8.5 is often optimal for balancing reactivity and NHS ester hydrolysis.
Molar Ratio (Ester:Ab) 10:1 to 20:1Can be optimized to achieve the desired Degree of Labeling (DOL).
Reaction Temperature Room Temperature or 4°C4°C can be used for sensitive antibodies.
Reaction Time 30 - 120 minutesTypically 1 hour at room temperature or 2 hours at 4°C.
Labeling Efficiency 20 - 35%The proportion of the dye that reacts with the protein.
Expected DOL 2 - 6 azides/antibodyVaries with molar ratio and reaction conditions.

Experimental Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Step 1: Antibody Preparation cluster_reaction Step 2 & 3: Labeling Reaction cluster_purify Step 4: Purification & Analysis Ab_Initial Initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Spin Column) Ab_Initial->Buffer_Exchange Remove Tris, Glycine, etc. Ab_Ready Purified Antibody in Amine-Free Buffer (pH 8.3-8.5) Buffer_Exchange->Ab_Ready Reaction Combine Antibody and NHS Ester (20:1 Molar Ratio) Ab_Ready->Reaction Reagent_Prep Dissolve Azido-PEG4-NHS Ester in DMSO Reagent_Prep->Reaction Incubation Incubate 1 hr @ RT Reaction->Incubation Quench Quench with Tris Buffer Incubation->Quench Purification Purify via Desalting Spin Column Quench->Purification Analysis Characterize (Conc., DOL) & Store Purification->Analysis Elute Labeled Antibody Final_Product Final Product: Azide-Labeled Antibody Analysis->Final_Product

Caption: Workflow for labeling an antibody with Azido-PEG4-NHS Ester.

Conclusion

This protocol provides a reliable method for conjugating Azido-PEG4 linkers to antibodies. The resulting azide-functionalized antibody is a versatile intermediate for creating antibody-drug conjugates (ADCs), imaging agents, and other targeted constructs through highly specific click chemistry reactions. Successful labeling relies on careful antibody preparation, precise control of reaction conditions, and effective purification of the final product.

References

Application Notes: Utilizing Azido-Functionalized Molecules for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and guidelines for the concentration and use of azido-functionalized molecules in cell surface labeling experiments. The primary focus is on metabolic glycoengineering, a robust method to introduce azide groups onto the cell surface, which can then be used for various downstream applications through bioorthogonal chemistry. This technique is invaluable for researchers in cell biology, drug development, and glycoproteomics.

Introduction to Azide-Based Cell Surface Labeling

Cell surface labeling is a powerful technique to study cellular processes, identify biomarkers, and develop targeted therapies. The introduction of bioorthogonal functional groups, such as azides, onto the cell surface allows for specific chemical modifications without interfering with native biological processes.[1][2][3] This is typically achieved through a two-step process: first, the introduction of the azide group to the cell surface, and second, the specific reaction of the azide with a probe molecule via "click chemistry".[1]

While various molecules can be used to introduce azide groups, a common and effective method is metabolic labeling using azido sugars.[2] In this approach, cells are cultured with a synthetic sugar analog containing an azide group. The cells' metabolic machinery incorporates this azido sugar into glycans, which are then displayed on the cell surface glycoproteins and glycolipids.

An alternative, more direct approach involves using amine-reactive azido-PEG derivatives, such as Azido-PEG4-NHS Ester, which can directly label cell surface proteins.

Note on Azido-PEG4-CH2-Boc: The molecule "this compound" is primarily designed as a linker for Antibody-Drug Conjugates (ADCs) and PROTACs. The Boc (tert-Butyloxycarbonyl) group is a protecting group for the amine. For cell surface labeling, this protecting group would need to be removed, and the resulting primary amine would require further chemical modification to become reactive towards cell surface components. Therefore, for direct cell surface labeling, more suitable reagents like azido sugars for metabolic labeling or NHS-ester functionalized azides are recommended.

Metabolic Labeling with Azido Sugars

Metabolic glycoengineering is a widely used technique to introduce azide groups onto the cell surface. A commonly used azido sugar is N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis.

Principle of the Method
  • Metabolic Incorporation: Cells are incubated with an azido sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). The cells take up and metabolize this unnatural sugar, incorporating it as an azido-sialic acid into the glycan chains of newly synthesized glycoproteins. These azide-modified glycans are then presented on the cell surface.

  • Bioorthogonal Ligation: The azide groups on the cell surface can then be specifically and covalently labeled with a probe (e.g., a fluorophore or biotin) containing a complementary reactive group, such as a cyclooctyne (e.g., DBCO) or a phosphine, via copper-free click chemistry or Staudinger ligation, respectively.

Data Presentation: Recommended Concentrations for Azido Sugar Labeling

The optimal concentration and incubation time for metabolic labeling can vary depending on the cell line and the specific azido sugar used. The following table provides a summary of recommended starting concentrations from various studies.

Azido SugarCell LineConcentration (µM)Incubation TimeApplication
Ac4ManNAzJurkat25 - 501 - 3 daysFlow Cytometry
Ac4ManNAzA54910 - 503 daysCellular Imaging, Flow Cytometry
Ac4ManNAzCHO1003 daysConfocal Microscopy
Ac4GalNAzLL25024 hoursIn vivo Imaging

Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. High concentrations of azido sugars can sometimes be cytotoxic.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz

This protocol describes the metabolic labeling of mammalian cells with Ac4ManNAz to introduce azide groups onto the cell surface, followed by detection using a DBCO-functionalized fluorescent probe.

Materials:

  • Mammalian cells of choice (e.g., A549, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% FBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and grow to a desired confluency (typically 50-70%).

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

    • Add the Ac4ManNAz stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM).

    • Replace the existing medium with the Ac4ManNAz-containing medium.

    • Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting and Washing:

    • Gently harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).

    • Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar.

  • Bioorthogonal Ligation (Click Chemistry):

    • Resuspend the cell pellet in cold FACS buffer.

    • Add the DBCO-functionalized fluorescent probe to the cell suspension at a final concentration of 20-50 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove excess fluorescent probe.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the labeled cells using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.

Visualizations

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Analysis cells Mammalian Cells incubation Incubate (1-3 days) cells->incubation ac4manaz Ac4ManNAz (Azido Sugar) ac4manaz->incubation azide_cells Azide-labeled Cells incubation->azide_cells Azide Incorporation click_reaction Click Chemistry (30-60 min) azide_cells->click_reaction dbco_probe DBCO-Fluorophore dbco_probe->click_reaction labeled_cells Fluorescently Labeled Cells click_reaction->labeled_cells Covalent Labeling analysis Flow Cytometry or Microscopy labeled_cells->analysis

Caption: Experimental workflow for cell surface labeling via metabolic glycoengineering.

Caption: Logical relationship of components in metabolic labeling and click chemistry.

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Glycan Biosynthesis cluster_detection Downstream Application ac4manaz_ext Extracellular Ac4ManNAz ac4manaz_int Intracellular Ac4ManNAz ac4manaz_ext->ac4manaz_int Transport sianaz Azido-Sialic Acid (SiaNAz) ac4manaz_int->sianaz Metabolic Conversion glycoprotein_synthesis Glycoprotein Synthesis (ER/Golgi) sianaz->glycoprotein_synthesis surface_glycoprotein Cell Surface Glycoprotein with SiaNAz glycoprotein_synthesis->surface_glycoprotein Trafficking click_labeling Click Chemistry with DBCO-Probe surface_glycoprotein->click_labeling downstream_analysis Fluorescence Detection (Microscopy/Flow Cytometry) or Affinity Purification (Biotin-Streptavidin) click_labeling->downstream_analysis

Caption: Simplified signaling pathway of azido sugar metabolism and detection.

References

Application Notes: Copper-Catalyzed Click Chemistry with Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly selective method for covalently linking molecules. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. The molecule Azido-PEG4-CH2-Boc is a valuable reagent featuring a short polyethylene glycol (PEG) spacer, which enhances aqueous solubility, and a Boc-protected amine, allowing for further functionalization after the click reaction. This protocol details a generalized procedure for the CuAAC reaction using this PEGylated azide, a method widely employed in drug development, bioconjugation, and materials science for its efficiency and biocompatibility.

The reaction's success hinges on maintaining the copper catalyst in its active Cu(I) oxidation state. This is typically achieved by generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To prevent oxidation and accelerate the reaction, a chelating ligand is crucial. For aqueous or partially aqueous systems, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective and helps mitigate copper's potential cytotoxicity.

Experimental Protocols

Protocol 1: General Solution-Phase CuAAC Reaction

This protocol is suitable for conjugating this compound to a terminal alkyne-containing small molecule or biomolecule in an aqueous or semi-aqueous solvent system.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Deionized water, or a mixture such as 1:1 t-BuOH/H₂O, or DMSO/water.

  • Inert gas (Argon or Nitrogen)

Stock Solution Preparation:

  • Azide Solution: Prepare a 10 mM stock solution of this compound in the chosen solvent.

  • Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the chosen solvent.

  • CuSO₄ Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

  • THPTA Solution: Prepare a 200 mM stock solution of THPTA in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.

Reaction Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the this compound solution (1.0–1.2 equivalents) and the terminal alkyne solution (1.0 equivalent). Add additional solvent to achieve the desired final reaction concentration (typically 1-10 mM).

  • Degassing (Optional but Recommended): To minimize oxidation of the Cu(I) catalyst, gently bubble an inert gas (argon or nitrogen) through the reaction mixture for 10-15 minutes. This step is critical for preventing side reactions like Glaser-Hay coupling.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 part of 100 mM CuSO₄ with 1 part of 500 mM THPTA (diluted from 200mM stock) or as per the final concentration requirements in the table below. Let this mixture stand for 1-2 minutes.

  • Catalyst Addition: Add the catalyst premix to the main reaction mixture.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-20 times the concentration of copper.

  • Incubation: Stir or gently agitate the reaction mixture at room temperature. Protect the reaction from light if any components are photosensitive. The reaction is typically complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC.

  • Work-up and Purification: Upon completion, the reaction can be quenched by adding a chelating agent like EDTA. The desired triazole product can then be purified using standard methods such as extraction, dialysis (for biomolecules), or column chromatography.

Data Presentation

The following table summarizes typical reactant concentrations and ratios for a successful CuAAC reaction. These values serve as a starting point and may require optimization for specific substrates.

ParameterRecommended RangeTypical ValuePurpose & Considerations
Alkyne 1.0 equivalent1.0 equivalentLimiting reagent.
Azide (this compound) 1.0 - 10 equivalents1.2 equivalentsA slight excess can drive the reaction to completion.
CuSO₄ 0.01 - 0.1 equivalents (1-10 mol%)0.05 equivalents (5 mol%)Catalyzes the reaction. Higher concentrations can damage sensitive biomolecules.
Ligand (THPTA) 0.05 - 0.5 equivalents (5-50 mol%)0.25 equivalents (25 mol%)Stabilizes Cu(I) and accelerates the reaction. A 5:1 ligand-to-copper ratio is common.
Sodium Ascorbate 0.1 - 1.0 equivalents (10-100 mol%)0.5 equivalents (50 mol%)Reduces Cu(II) to Cu(I) and prevents re-oxidation.
Reaction Temperature Room Temperature (20-25°C)Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 24 hours4 hoursHighly dependent on substrate concentration and reactivity.
Solvent H₂O, tBuOH/H₂O, DMSO/H₂O1:1 tBuOH/H₂OCo-solvents are used to solubilize less polar substrates.

Visualizations

Reaction Scheme

The diagram below illustrates the fundamental transformation in the copper-catalyzed click reaction between this compound and a generic terminal alkyne.

G cluster_product Product Azide This compound node_plus + Azide->node_plus Alkyne R-C≡CH (Terminal Alkyne) Product 1,4-Disubstituted 1,2,3-Triazole Catalyst Cu(I) Catalyst (from CuSO4 / Na-Ascorbate) Catalyst->Product node_plus->Alkyne

Fig. 1: CuAAC Reaction Scheme.
Experimental Workflow

This workflow diagram outlines the logical sequence of steps for performing the copper-catalyzed click chemistry protocol, from reagent preparation to final product characterization.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful click chemistry reaction relies on the high reactivity of a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), with an azide-functionalized molecule.[2][3] The reaction proceeds rapidly and with high specificity, forming a stable triazole linkage.[4]

Azido-PEG4-CH2-Boc is a versatile chemical tool designed for use in SPAAC reactions. It features a terminal azide group for cycloaddition, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected amine. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteasome-Targeting Chimeras (PROTACs), where precise and stable conjugation is paramount. The Boc protecting group allows for selective deprotection to reveal a primary amine, enabling further functionalization.

These application notes provide detailed protocols for the use of this compound in SPAAC, including Boc deprotection and conjugation to DBCO-functionalized antibodies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C15H30N4O6
CAS Number 940951-99-5
Purity >96%
Reactive Groups Azide, Boc-protected Amine
Spacer Arm PEG4 (4 units)
Table 2: Representative Second-Order Reaction Rate Constants for SPAAC
Strained AlkyneTypical Second-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO (Dibenzocyclooctyne)~1
BCN (Bicyclo[6.1.0]nonyne)0.1 - 1.0

Note: Reaction rates are influenced by factors such as solvent, temperature, and the steric and electronic properties of the specific azide and alkyne.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage Azide->Triazole SPAAC Alkyne Strained Alkyne (e.g., DBCO) (R'-C≡C-R'') Alkyne->Triazole

Caption: SPAAC Reaction Mechanism.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis A1 Start with Target Antibody A2 Functionalize with DBCO-NHS ester A1->A2 A3 Purify DBCO-modified Antibody A2->A3 C1 React DBCO-Antibody with Azide-Linker-Drug A3->C1 B1 This compound B2 Couple to Cytotoxic Drug B1->B2 B3 Purify Azide-Linker-Drug Conjugate B2->B3 B3->C1 D1 Purify ADC (e.g., SEC) C1->D1 D2 Characterize ADC (DAR, etc.) D1->D2

Caption: ADC Synthesis Workflow.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which can be used for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Antibody-Drug Conjugation using SPAAC

This protocol outlines the conjugation of a DBCO-modified antibody with an azide-functionalized drug-linker payload, prepared using this compound. This protocol assumes the drug has been pre-conjugated to the deprotected Azido-PEG4-CH2-NH2 linker.

Materials:

  • DBCO-functionalized monoclonal antibody (mAb) in an azide-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-Linker-Drug conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the DBCO-functionalized antibody at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer such as PBS, pH 7.4.

  • Drug-Linker Stock Solution: Prepare a 10 mM stock solution of the Azide-PEG4-Linker-Drug conjugate in anhydrous DMSO.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the required volume of the DBCO-antibody solution.

    • Add a 2-4 fold molar excess of the Azide-PEG4-Linker-Drug stock solution to the antibody solution. The final DMSO concentration should not exceed 10-20% of the total reaction volume to maintain protein stability.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4 °C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Upon completion of the reaction, purify the resulting ADC to remove unreacted drug-linker and other reagents.

    • Size-Exclusion Chromatography (SEC) is a common method for separating the larger ADC from smaller, unreacted components.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes.

    • The DAR can be calculated by measuring the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.

Applications

The primary applications for this compound in SPAAC lie in the fields of targeted therapeutics and proteomics.

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells, minimizing off-target toxicity. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

  • PROTACs (Proteolysis-Targeting Chimeras): In PROTAC synthesis, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

  • Biomolecule Labeling: The azide group can be reacted with a strained alkyne-modified fluorescent dye, biotin, or other reporter molecules for applications in imaging and affinity purification. The bioorthogonal nature of SPAAC makes it ideal for labeling biomolecules in complex biological samples.

Conclusion

This compound is a valuable reagent for researchers engaged in bioconjugation, drug development, and chemical biology. Its combination of a reactive azide, a hydrophilic PEG spacer, and a protected amine provides a versatile platform for the construction of well-defined and functional biomolecular conjugates through the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition reaction. The protocols provided herein offer a starting point for the successful application of this powerful chemical tool.

References

Synthesis of Antibody-Drug Conjugates Using Azido-PEG4-CH2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing ability of a small molecule drug through a chemical linker. The choice of linker is critical as it influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs using Azido-PEG4-CH2-Boc, a heterobifunctional linker. This linker features a terminal azide group for "click chemistry" conjugation to a drug payload and a Boc-protected amine for attachment to the antibody. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.

Principle of the Method

The synthesis of an ADC using this compound is a multi-step process that offers precise control over the conjugation strategy. The workflow involves the following key stages:

  • Antibody Modification: The Boc-protected amine of the linker is first deprotected to reveal a primary amine. This amine is then activated and conjugated to the monoclonal antibody, typically through reaction with available carboxyl groups on the antibody, forming a stable amide bond.

  • Payload Conjugation: The azide group on the antibody-linker conjugate serves as a handle for the attachment of a cytotoxic payload that has been functionalized with an alkyne group. This is achieved through a highly efficient and bioorthogonal click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, excess drug-linker, and other reagents. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the this compound linker to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Azido-PEG4-CH2-NH2 linker.

Protocol 2: Antibody Modification with Deprotected Azido-PEG4 Linker

This protocol details the conjugation of the deprotected azide linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected Azido-PEG4-CH2-NH2 linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Linker-Activation Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the deprotected Azido-PEG4-CH2-NH2 linker in anhydrous DMSO. In a separate tube, prepare a solution of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in DMSO.

  • Activation and Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the EDC/NHS solution to the deprotected linker solution. Allow it to react for 15-30 minutes at room temperature to form the NHS ester of the linker.

    • Add the activated linker solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification of Azide-Modified Antibody: Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

  • Characterization: Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 3: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-modified cytotoxic payload to the azide-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-modified antibody

  • Alkyne-modified cytotoxic payload (e.g., Alkyne-MMAE)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Reaction Buffer (as in Protocol 2)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Click Chemistry Reaction:

    • In a reaction tube, add the azide-modified antibody to the Reaction Buffer.

    • Add a 3 to 10-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the ADC: Purify the resulting ADC using a SEC column to remove excess payload, copper catalyst, and other small molecules. Elute with a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the final ADC concentration.

    • Analyze the drug-to-antibody ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC.

Data Presentation

The following tables provide representative quantitative data for ADCs synthesized with PEG4 linkers. The specific values can vary depending on the antibody, payload, and precise conjugation conditions.

ParameterADC without PEG LinkerADC with PEG4 LinkerReference
Average Drug-to-Antibody Ratio (DAR) 3.54.0
In Vitro Cytotoxicity (IC50, nM) 1.50.8
Plasma Clearance (mL/day/kg) ~10~7
Maximum Tolerated Dose (mg/kg) 510

Table 1: Comparative Performance of ADCs with and without a PEG4 Linker. This table summarizes the impact of incorporating a PEG4 linker on key ADC parameters.

LinkerAverage DARAggregation (%)In Vivo Tumor Growth Inhibition (%)Reference
Non-PEGylated3.28.560
PEG4 3.8 3.2 75
PEG84.12.580
PEG124.02.182

Table 2: Effect of PEG Linker Length on ADC Characteristics. This table provides a comparative overview of how different PEG linker lengths can influence the properties and efficacy of an ADC.

Visualizations

Experimental Workflow

Application Notes and Protocols for Boc Deprotection of Azido-PEG4-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its popularity stems from its stability in various reaction conditions and the relative ease of its removal under acidic conditions.[1] Azido-PEG4-CH2-Boc is a valuable bifunctional linker, incorporating an azide handle for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation.[2]

The selective and efficient deprotection of the Boc group is a critical step to unmask the primary amine for further functionalization. This document provides detailed protocols for common and alternative methods for the Boc deprotection of this compound conjugates, addressing the needs of researchers in drug development and related fields. A key consideration is the stability of the azide functionality, which is generally robust under the acidic conditions used for Boc removal, ensuring the orthogonality of the protecting group strategy.[3]

Deprotection Methods Overview

The removal of the Boc group is typically achieved through acidolysis.[4] The most common methods employ strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, for substrates sensitive to harsh acidic conditions, milder methods have been developed. The choice of method depends on the stability of other functional groups in the molecule and the desired reaction scale.

Herein, we detail two primary protocols:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): The most common and generally efficient method.

  • Hydrochloric Acid (HCl) in 1,4-Dioxane: A strong acid alternative, often used to obtain the product as a hydrochloride salt.

Additionally, milder, alternative methods will be discussed for sensitive substrates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, providing a comparative overview of the different methods. While specific yields and purities for this compound may vary depending on the specific reaction scale and purification method, these values represent typical efficiencies observed for similar small molecules and PEGylated compounds.

MethodReagentsSolventTemperature (°C)TimeTypical Yield (%)Typical Purity (%)Notes
Method 1 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1-2 hours>95>95Most common method; volatile reagents are easily removed.
Method 2 4M Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp1-4 hours>90>95Product is isolated as the hydrochloride salt.
Alternative Oxalyl Chloride (3 equiv.)Methanol (MeOH)Room Temp1-4 hours~90>90A milder alternative to strong acids like TFA and HCl.

Experimental Protocols

Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most standard and widely used protocol for Boc deprotection due to its high efficiency and the ease of removing the reagents and solvent post-reaction.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • For neutralization, dissolve the resulting residue (the TFA salt of the amine) in a suitable organic solvent such as ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Azido-PEG4-CH2-NH₂.

Method 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for subsequent steps or for improving the stability and handling of the product.

Materials:

  • This compound conjugate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the this compound conjugate in a minimal amount of a suitable co-solvent if necessary, although many substrates are directly soluble in the reagent solution.

  • Add the 4M solution of HCl in 1,4-dioxane to the starting material in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 1 to 4 hours.

  • Upon completion, the product will often precipitate from the solution as the hydrochloride salt.

  • If precipitation occurs, the solid can be collected by filtration. If the product remains in solution, it can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the Azido-PEG4-CH2-NH₂ hydrochloride salt.

Visualizations

Boc Deprotection Workflow

The following diagram illustrates the general experimental workflow for the Boc deprotection of the this compound conjugate.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product start This compound deprotection Dissolve in Solvent Add Acid (TFA or HCl) start->deprotection 1. monitoring Monitor by TLC/LC-MS deprotection->monitoring 2. workup Quench Reaction Solvent Removal Neutralization/Precipitation monitoring->workup 3. product Azido-PEG4-CH2-NH2 (or HCl salt) workup->product 4.

Caption: General experimental workflow for Boc deprotection.

Decision Pathway for Choosing a Deprotection Method

This diagram outlines the logical steps for selecting an appropriate Boc deprotection method based on the substrate's properties.

Decision_Pathway start Start: Need to deprotect Boc group acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive tfa_method Use standard TFA/DCM protocol (Method 1) acid_sensitive->tfa_method No mild_method Consider milder methods (e.g., Oxalyl Chloride/MeOH) acid_sensitive->mild_method Yes hcl_method Consider HCl/Dioxane (Method 2) for HCl salt tfa_method->hcl_method Alternative end Proceed to next synthetic step tfa_method->end hcl_method->end mild_method->end

Caption: Decision tree for selecting a Boc deprotection method.

Conclusion

The deprotection of the Boc group from this compound conjugates is a straightforward yet crucial step in the synthesis of various bioconjugates. The standard TFA/DCM protocol is highly effective and suitable for most applications, given the stability of the azide group to these conditions. For substrates requiring milder conditions or for the desired isolation of a hydrochloride salt, alternative protocols are readily available. Careful selection of the deprotection method and diligent monitoring of the reaction will ensure high yields and purity of the desired amine-functionalized PEG linker, enabling successful downstream applications in drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Aggregation During PEGylation with Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation when using Azido-PEG4-CH2-Boc for PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used for protein modification. Its structure consists of three key components:

  • Azido (N3) group: This serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of other molecules like fluorophores or drugs.

  • PEG4 (Polyethylene glycol) spacer: This four-unit polyethylene glycol linker is hydrophilic and flexible. It increases the solubility of the labeled protein and helps prevent aggregation by creating a protective hydrophilic shield around the protein.

  • N-Boc-protected amine on a CH2 linker: This feature contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many conditions but can be removed using mild acidic conditions to reveal the primary amine for further conjugation.

Q2: How does PEGylation with this compound theoretically prevent protein aggregation?

A2: The PEG component of the molecule is known to reduce protein aggregation. When conjugated to a protein, the hydrophilic PEG chain can increase the protein's solubility and stability. It forms a protective layer that can mask hydrophobic patches on the protein surface that might otherwise lead to self-association and aggregation.

Q3: What is the reactivity of this compound?

A3: The full name likely includes an amine-reactive group, such as an NHS ester (N-Hydroxysuccinimide ester), attached to the Boc-protected end. This NHS ester would react with primary amines on the protein surface (e.g., the side chains of lysine residues) to form stable amide bonds. The azide group is generally unreactive during this step and is available for subsequent click chemistry. The Boc-protected amine is also unreactive until the Boc group is removed.

Troubleshooting Guide: Protein Aggregation Issues

Problem: Protein precipitates or becomes visibly turbid during or after PEGylation with this compound.

dot

cluster_observed Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Aggregation Protein Aggregation/ Precipitation OverLabeling Over-labeling of Protein Aggregation->OverLabeling Hydrophobicity Increased Surface Hydrophobicity Aggregation->Hydrophobicity Buffer Suboptimal Buffer Conditions (pH, Ionic Strength) Aggregation->Buffer Concentration High Protein or Reagent Concentration Aggregation->Concentration Solvent Organic Solvent (e.g., DMSO) Shock Aggregation->Solvent BocGroup Boc Group Influence (Potential for Hydrophobicity) Aggregation->BocGroup OptimizeRatio Optimize Molar Ratio of PEG Reagent OverLabeling->OptimizeRatio Hydrophobicity->OptimizeRatio ScreenExcipients Screen for Stabilizing Excipients Hydrophobicity->ScreenExcipients OptimizeBuffer Optimize Buffer (pH, Excipients) Buffer->OptimizeBuffer LowerConcentration Lower Protein/ Reagent Concentration Concentration->LowerConcentration MinimizeSolvent Minimize Organic Solvent Volume Solvent->MinimizeSolvent BocGroup->OptimizeRatio BocGroup->ScreenExcipients ControlAddition Slow, Controlled Reagent Addition LowerConcentration->ControlAddition

Caption: Troubleshooting logic for protein aggregation during PEGylation.

Potential Cause Recommended Solution Detailed Explanation
Over-labeling Optimize the molar ratio of this compound to the protein.Excessive PEGylation can alter the protein's isoelectric point and surface charge, leading to reduced solubility. Start with a lower molar excess (e.g., 5-10 fold) and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation.
Increased Surface Hydrophobicity Screen for stabilizing excipients.While the PEG chain is hydrophilic, the Boc group is hydrophobic. If multiple Boc-protected linkers are attached, they could create hydrophobic patches leading to aggregation. Adding excipients like arginine (50-100 mM)

Technical Support Center: Optimizing Boc Deprotection of Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of Boc deprotection for Azido-PEG4-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

The most common method for Boc deprotection is acidolysis.[1] A standard protocol involves treating the Boc-protected compound with an excess of a strong acid like trifluoroacetic acid (TFA) in a suitable organic solvent, most commonly dichloromethane (DCM).[1][2] The reaction is typically performed at room temperature and is usually complete within 1-2 hours.[1]

Q2: Is the azide functional group stable under typical Boc deprotection conditions?

Yes, the azide group is generally stable to the acidic conditions required for Boc deprotection, such as treatment with TFA or HCl.[3] However, it is crucial to avoid the use of sulfur-containing scavengers, which can reduce the azide moiety.

Q3: What are common side reactions observed during the Boc deprotection of PEGylated compounds?

A primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu+) generated during the deprotection process. For this compound, this could potentially lead to alkylation of the azide group, although this is less common. More prevalent is the potential for tert-butylation of any other sensitive functional groups present in the molecule. Incomplete deprotection is another common issue, which can be caused by insufficient acid strength, concentration, or reaction time.

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On TLC, the disappearance of the starting material (Boc-protected) and the appearance of the more polar product (free amine) can be observed. LC-MS can confirm the mass of the desired deprotected product.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: Presence of starting material (this compound) in the reaction mixture after the standard reaction time, as confirmed by TLC or LC-MS.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v). Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.
Inadequate Reaction Time or Temperature Extend the reaction time and continue to monitor the progress. Gentle warming of the reaction mixture may be considered, but should be done cautiously to avoid potential side reactions.
Poor Solubility Ensure the this compound is fully dissolved in the chosen solvent. If solubility in DCM is an issue, consider alternative solvents or solvent mixtures.
Steric Hindrance The PEG chain can sometimes sterically hinder the approach of the acid. Using a stronger acid system or extending the reaction time can help overcome this.

Issue 2: Observation of Side Products

  • Symptom: Appearance of unexpected spots on TLC or peaks in the LC-MS corresponding to masses other than the starting material or desired product.

  • Possible Causes & Solutions:

CauseRecommended Action
Tert-butylation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. To prevent this, add a scavenger to the reaction mixture.
Degradation of Other Acid-Sensitive Groups If the molecule contains other acid-labile groups, they may be cleaved under the deprotection conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 4 hours.

  • Upon completion, the deprotected amine hydrochloride salt can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical TimeReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.1-2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp.0.5-4 hours
p-Toluenesulfonic acid (pTSA)CatalyticDeep Eutectic SolventRoom Temp.10-30 min

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference(s)
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger
Anisole1-2 equivalentsCarbocation Scavenger

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_product Product start Dissolve this compound in appropriate solvent (e.g., DCM) add_acid Add Acid (e.g., TFA or HCl/Dioxane) start->add_acid add_scavenger Add Scavenger (e.g., TIS) add_acid->add_scavenger Optional stir Stir at appropriate temperature and time add_acid->stir add_scavenger->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor monitor->stir Incomplete workup Workup/ Purification monitor->workup Reaction Complete end Azido-PEG4-CH2-NH2 (or its salt) workup->end

Figure 1. General experimental workflow for Boc deprotection.

Troubleshooting_Logic start Boc Deprotection of This compound check_completion Is the reaction complete? start->check_completion check_side_products Are there side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_side_products->side_products Yes success Successful Deprotection check_side_products->success No increase_acid Increase acid concentration or use stronger acid incomplete->increase_acid increase_time Increase reaction time or temperature incomplete->increase_time check_solubility Check substrate solubility incomplete->check_solubility increase_acid->check_completion increase_time->check_completion check_solubility->check_completion add_scavenger Add a scavenger (e.g., TIS) side_products->add_scavenger milder_conditions Use milder acidic conditions side_products->milder_conditions add_scavenger->start milder_conditions->start

Figure 2. Troubleshooting workflow for common Boc deprotection issues.

References

Technical Support Center: Purification of Azido-PEG4-CH2-Boc Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with the Azido-PEG4-CH2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying a protein labeled with this compound?

The purification strategy for a protein labeled with this compound typically involves a multi-step process to remove unreacted labeling reagent, unlabeled protein, and other impurities. A common workflow includes:

  • Initial clean-up: Removal of excess, unreacted this compound linker using size-exclusion chromatography (SEC) or dialysis.

  • Affinity Purification (Optional but Recommended): Leveraging the azide group for "click" chemistry to immobilize the labeled protein on a solid support functionalized with an alkyne. This provides high selectivity for the labeled protein.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine, which may be necessary for downstream applications. This is typically done under acidic conditions.

  • Final Polishing: A final SEC or ion-exchange chromatography (IEX) step to remove any remaining impurities and to buffer exchange the purified protein.

Q2: How does the this compound linker affect the properties of my protein?

The linker adds a polyethylene glycol (PEG) chain, which increases the hydrodynamic radius of the protein. This can alter its elution profile in size-exclusion chromatography and may shield surface charges, affecting its behavior in ion-exchange chromatography. The azide group provides a handle for bioorthogonal click chemistry, and the Boc group protects a primary amine which can be deprotected for further modification.

Q3: What are the critical parameters to consider during Boc deprotection?

The critical parameters for Boc deprotection are the choice of acid, its concentration, reaction time, and temperature. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used. It is crucial to use conditions that are strong enough to completely remove the Boc group but mild enough to not denature or degrade the protein. The reaction should be carefully monitored.

Q4: Can I purify my azide-labeled protein without using click chemistry?

Yes, you can purify your azide-labeled protein using conventional chromatography techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX). SEC separates based on size, which will differentiate the PEGylated protein from the unlabeled protein. IEX separates based on charge, and the PEGylation can alter the surface charge of the protein, allowing for separation. However, these methods may not provide the same level of purity as affinity purification via click chemistry, especially if the size and charge differences between the labeled and unlabeled protein are minimal.

Troubleshooting Guides

Problem 1: Low Yield of Labeled Protein After Purification
Possible Cause Troubleshooting Step
Incomplete Labeling Reaction Optimize the labeling reaction conditions (e.g., molar ratio of linker to protein, reaction time, temperature, and pH). Confirm labeling efficiency using techniques like mass spectrometry or SDS-PAGE (expect a band shift).
Protein Precipitation During Purification Ensure all buffers are compatible with your protein's stability. Consider adding stabilizing agents like glycerol or arginine. Perform purification steps at 4°C to minimize aggregation.
Non-specific Binding to Chromatography Resin Pre-clear your lysate before loading it onto the column. Optimize wash buffer conditions (e.g., increase salt concentration) to reduce non-specific interactions.
Loss of Protein During Dialysis/Ultrafiltration Ensure the molecular weight cut-off (MWCO) of the dialysis membrane or ultrafiltration device is appropriate for your protein's size to prevent its loss.
Harsh Elution Conditions in Affinity Chromatography If using click chemistry for affinity purification, consider using a cleavable linker to allow for milder elution conditions. Optimize the elution buffer pH and composition.
Problem 2: Presence of Unlabeled Protein in the Final Product
Possible Cause Troubleshooting Step
Inefficient Separation by SEC or IEX Optimize the chromatography conditions. For SEC, ensure the column has the appropriate fractionation range. For IEX, perform a gradient elution to improve resolution between labeled and unlabeled species.
Incomplete Capture in Affinity Purification Ensure the alkyne-functionalized resin has sufficient capacity. Optimize the click chemistry reaction conditions for immobilization (e.g., catalyst concentration, reaction time).
Co-elution of Labeled and Unlabeled Protein Consider using a different purification technique that exploits a different property of the labeled protein (e.g., if SEC fails, try IEX or hydrophobic interaction chromatography).
Problem 3: Incomplete Boc Deprotection
Possible Cause Troubleshooting Step
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., TFA) or switch to a stronger acid system (e.g., 4M HCl in dioxane).
Short Reaction Time or Low Temperature Increase the reaction time and/or temperature. Monitor the reaction progress using mass spectrometry to determine the optimal conditions.

|

Validation & Comparative

A Comparative Guide to HPLC Characterization of Azido-PEG4-CH2-Boc Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated bioconjugates, robust analytical methods are crucial for ensuring product quality, purity, and consistency. This guide provides a comparative overview of three common High-Performance Liquid Chromatography (HPLC) methods for the characterization of Azido-PEG4-CH2-Boc, a heterobifunctional PEG linker widely used in bioconjugation. We will delve into Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophilic Interaction Chromatography (HILIC), presenting their principles, experimental protocols, and a comparative analysis of their performance.

Method Comparison

The choice of HPLC method for characterizing this compound and its conjugates depends on the specific analytical goal. SEC is ideal for analyzing size variants and aggregation, RP-HPLC excels at separating components based on hydrophobicity, and HILIC offers an alternative selectivity for polar molecules.

ParameterSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)
Principle of Separation Based on hydrodynamic volume (size) in solution. Larger molecules elute earlier.Based on hydrophobicity. More hydrophobic molecules are retained longer.Based on partitioning between a polar stationary phase and a less polar mobile phase. More polar molecules are retained longer.
Primary Application Analysis of molecular size, detection of aggregates, and separation of PEGylated conjugates from unconjugated biomolecules.Purity assessment, separation of unreacted starting materials, and analysis of reaction intermediates.Alternative selectivity for polar and hydrophilic compounds, useful for separating PEG isomers and closely related structures.
Typical Stationary Phase Porous silica or polymer-based particles with controlled pore sizes (e.g., TSKgel G3000SWxl).C18 or C4 bonded silica particles.Amide, diol, or unbonded silica stationary phases.
Hypothetical Retention Time 8.5 min12.2 min10.8 min
Hypothetical Resolution (Rs) 1.8 (between monomer and dimer)2.5 (between product and starting material)2.1 (between isomers)
Hypothetical Peak Width 0.4 min0.3 min0.35 min

Experimental Protocols

Detailed methodologies for each HPLC technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Size-Exclusion Chromatography (SEC) Protocol

This method is designed to separate this compound based on its size and to detect any potential aggregates.

  • Column: TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm (or equivalent)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm or Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is suitable for assessing the purity of the this compound and separating it from less polar impurities or starting materials. The Boc protecting group is generally stable under these conditions, but care should be taken during solvent evaporation if recovery of the analyte is required.

  • Column: C18, 4.6 mm x 150 mm, 5 µm (e.g., Jupiter C18)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

Hydrophilic Interaction Chromatography (HILIC) Protocol

HILIC provides a different selectivity compared to RP-HPLC and can be particularly useful for separating polar compounds like PEG derivatives.

  • Column: Amide, 4.6 mm x 150 mm, 3.5 µm (or equivalent)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-5 min: 0% B

    • 5-20 min: 0-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-0% B

    • 30-35 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm or ELSD

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. Ensure the sample is fully dissolved before filtering through a 0.22 µm syringe filter.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an this compound bioconjugate using one of the described HPLC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Bioconjugate Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.22 µm Filter Dissolution->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Detector Detection (UV, ELSD, RI, MS) HPLC_System->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Report Generate Report (Purity, Size, etc.) Integration->Report

Caption: HPLC characterization workflow.

This comprehensive guide provides a solid foundation for selecting and implementing the most appropriate HPLC method for the characterization of this compound bioconjugates. By understanding the principles and practical considerations of each technique, researchers can ensure the quality and consistency of their valuable biomolecules.

A Comparative Guide to Confirming Azido-PEG4-CH2-Boc Conjugation: NMR, Mass Spectrometry, and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise characterization of linker molecules is paramount. This guide provides an objective comparison of three common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the confirmation of the bifunctional linker, Azido-PEG4-CH2-Boc. Supported by experimental data and detailed protocols, this document will aid in selecting the most appropriate analytical strategy.

At a Glance: Comparison of Analytical Techniques

The confirmation of the successful synthesis of this compound relies on verifying its molecular weight, structure, and purity. Each analytical technique offers distinct advantages and limitations in providing this information.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed molecular structure, functional group confirmation, quantitative analysis.Precise molecular weight, confirmation of elemental composition.Purity assessment, separation of conjugated from unconjugated species, quantification.
Sensitivity Lower (micromole to millimole range).High (picomole to femtomole range).High (nanogram to microgram range, detector dependent).
Analysis Time Longer (minutes to hours per sample).Fast (seconds to minutes per sample).Moderate (minutes per sample).
Sample Requirement Higher concentration, non-destructive.Lower concentration, destructive.Lower concentration, destructive.
Key Advantage Unambiguous structural elucidation.Definitive molecular weight confirmation.Robustness for purity determination and quantification.

In-Depth Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical structure of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation of the conjugation.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will show characteristic signals for each part of the molecule. The integration of these signals can confirm the ratio of the different moieties.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Boc group (-C(CH₃)₃)~1.35Singlet (s)
PEG chain (-O-CH₂-CH₂-O-)~3.6Multiplet (m)
Methylene adjacent to azide (N₃-CH₂-)~3.37Triplet (t)
Methylene adjacent to Boc-NH (-CH₂-NH-Boc)~3.04Quartet (q)
Amine proton (-NH-Boc)~6.72Broad singlet (br s)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data is referenced from a similar compound, BocNH-PEG-N₃.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

CarbonExpected Chemical Shift (ppm)
Boc group (-C (CH₃)₃)~80.4
Boc group (-C(C H₃)₃)~28.3
PEG chain (-O-C H₂-C H₂-O-)~70.5
Carbon adjacent to azide (N₃-C H₂)~50.64
Carbonyl of Boc (-NH-C O-O-)~155.6

Note: Chemical shifts are approximate. The chemical shift for the carbon adjacent to the azide is based on data for α-azide-ω-hydroxyl PEG.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans

A Head-to-Head Comparison of Azido-PEG4-CH2-Boc and NHS-PEG4 Linkers for Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bioconjugation Strategy

In the realm of therapeutic and diagnostic antibody development, the method of attaching functional molecules, such as drugs or imaging agents, is a critical determinant of the final conjugate's efficacy, safety, and reproducibility. The choice of linker chemistry dictates the precision of payload placement, the homogeneity of the final product, and the preservation of the antibody's antigen-binding affinity. This guide provides a comprehensive, data-driven comparison of two prevalent bioconjugation strategies: the site-specific approach using Azido-PEG4-CH2-Boc linkers via click chemistry and the conventional random approach using NHS-PEG4 linkers that target primary amines.

Executive Summary

Azide-based click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a significant advantage in control and specificity, leading to homogeneous antibody conjugates with a well-defined degree of labeling. This method is particularly crucial for applications where the stoichiometry and orientation of the conjugated molecule are critical, such as in the development of antibody-drug conjugates (ADCs). In contrast, N-hydroxysuccinimide (NHS) ester chemistry is a more traditional and straightforward method that targets primary amines on lysine residues, resulting in a heterogeneous mixture of conjugates. While NHS ester chemistry is a viable and cost-effective option for routine labeling applications where some heterogeneity is acceptable, azide-based click chemistry is generally the superior choice for applications demanding high precision, reproducibility, and preservation of protein function.

At a Glance: this compound vs. NHS-PEG4 Linkers

FeatureThis compound (Click Chemistry)NHS-PEG4 Linker (NHS Ester Chemistry)
Reaction Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Residues Site-specifically introduced azide groupsPrimary amines (Lysine residues and N-terminus)
Specificity High (Site-specific)Low to Moderate (Random)
Control over Degree of Labeling (DoL) HighModerate, can be challenging
Homogeneity of Conjugate HighLow to Moderate
Linkage Formed Stable triazole ringStable amide bond
Reaction Conditions Physiological pH and temperaturepH 7-9
Side Reactions MinimalSusceptible to hydrolysis
Impact on Antibody Function Generally minimal due to site-specificityPotential for reduced activity if lysines in the antigen-binding site are modified

Quantitative Performance Comparison

The following tables summarize key quantitative data to facilitate a direct comparison between the two labeling strategies. The data is compiled from various studies to offer a consolidated overview.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterThis compound (Click Chemistry)NHS-PEG4 Linker (NHS Ester Chemistry)
Typical Conjugation Efficiency > 95%10-90% (highly dependent on reaction conditions)
Achievable Average DAR Precisely controllable (e.g., 2, 4)Variable, typically a distribution of DARs (e.g., 0-8)
DAR Distribution Narrow, leading to a homogeneous productBroad, resulting in a heterogeneous mixture
Reproducibility HighModerate

Table 2: Stability of the Resulting Conjugate

ParameterTriazole Linkage (from Click Chemistry)Amide Linkage (from NHS Ester)
Chemical Stability Highly stable to hydrolysis and enzymatic cleavageStable amide bond, but susceptible to enzymatic cleavage in some contexts
In Vivo Stability Generally high, leading to longer plasma half-life of the conjugateCan be variable depending on the location of the amide bond and susceptibility to proteases
Shelf Life Conjugates are very stable during prolonged storage at 4°CGenerally stable, but potential for hydrolysis of the linker itself if not stored properly

Table 3: Impact on Antibody Function

ParameterThis compound (Click Chemistry)NHS-PEG4 Linker (NHS Ester Chemistry)
Antigen Binding Affinity High retention of affinity due to site-specific labeling away from the binding sitePotential for significant reduction in affinity if lysine residues in or near the complementarity-determining regions (CDRs) are modified
In Vitro Cytotoxicity (for ADCs) Often improved due to homogeneity and retained bindingCan be variable and potentially lower due to heterogeneous DAR and compromised binding
In Vivo Efficacy Generally enhanced due to improved pharmacokinetics and target bindingCan be less predictable due to the heterogeneous nature of the conjugate population

Experimental Protocols

Protocol 1: Site-Specific Antibody Labeling with this compound via Click Chemistry

This protocol involves a two-step process

A Comparative Guide to Determining the Degree of Labeling with Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation is paramount for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research tools. Azido-PEG4-CH2-Boc is a key reagent for introducing a bioorthogonal azide handle onto biomolecules, enabling subsequent "click" chemistry reactions. Accurately determining the degree of labeling (DOL), or the average number of this compound molecules conjugated to a target biomolecule, is a critical step in this process.

This guide provides a comprehensive comparison of common analytical methods for determining the DOL of molecules labeled with this compound. We will delve into the principles, advantages, and limitations of each technique, supported by detailed experimental protocols. Furthermore, we will explore alternative labeling reagents to provide a broader context for your experimental design.

Comparison of Analytical Methods for DOL Determination

The choice of analytical method for determining the DOL depends on several factors, including the nature of the labeled biomolecule, the required sensitivity and accuracy, and the available instrumentation. Here, we compare three widely used techniques: ¹H NMR Spectroscopy, HPLC with Charged Aerosol Detection (HPLC-CAD), and a Fluorescence-Based Click Assay.

Feature ¹H NMR Spectroscopy HPLC with Charged Aerosol Detection (HPLC-CAD) Fluorescence-Based Click Assay
Principle Quantitative analysis of the ratio of characteristic proton signals from the PEG chain and the biomolecule.Separation of the labeled biomolecule from the free labeling reagent, followed by universal detection based on light scattering of nebulized, charged particles."Click" reaction of the azide group with a fluorescent alkyne probe, followed by spectrophotometric quantification of the incorporated fluorophore.
Primary Application Small molecules, peptides, and proteins where distinct, non-overlapping signals can be resolved.Proteins, antibodies, and other large biomolecules.A wide range of biomolecules where a fluorescent readout is desirable.
Sample Requirements Relatively high sample concentration (µM to mM range).Lower sample concentration compared to NMR (ng to µg on column).Low sample concentration, high sensitivity.
Instrumentation High-resolution NMR spectrometer (e.g., 400 MHz or higher).HPLC system equipped with a Charged Aerosol Detector.UV-Vis spectrophotometer or microplate reader.
Advantages - Provides absolute quantification without the need for a standard curve.- Non-destructive.- Can provide structural information about the conjugation site.- High sensitivity for non-chromophoric molecules like PEG.- Good reproducibility.- Can separate different species of labeled molecules.- High sensitivity.- High throughput potential with microplate readers.- Does not require specialized equipment beyond a standard spectrophotometer.
Limitations - Lower sensitivity compared to other methods.- Signal overlap can be a challenge with complex biomolecules.- Requires specialized and expensive instrumentation.- Requires specialized detector.- Does not provide direct structural information.- Quantification relies on a standard curve of the labeling reagent.- Indirect method; assumes a 1:1 click reaction efficiency.- Requires an additional reaction step.- Potential for fluorescence quenching at high DOLs.

Experimental Protocols

Protocol 1: Degree of Labeling Determination by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the DOL of a small molecule or peptide labeled with this compound.

Materials:

  • This compound labeled sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard with a known concentration and a distinct NMR signal (e.g., maleic acid)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the labeled sample and the internal standard in the chosen deuterated solvent.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integration: Integrate the characteristic signal of the PEG backbone (typically a broad singlet around 3.6 ppm) and a well-resolved signal from the biomolecule. Also, integrate the signal from the internal standard.

  • Calculation of DOL: The DOL is calculated by comparing the integral of the PEG signal to the integral of a signal from the biomolecule, taking into account the number of protons each signal represents.

    Degree of Labeling (DOL) = [(Integral of PEG signal) / (Number of PEG protons)] / [(Integral of biomolecule signal) / (Number of biomolecule protons)]

Protocol 2: Degree of Labeling Determination by HPLC-CAD

This protocol is suitable for determining the DOL of proteins labeled with this compound.

Materials:

  • This compound labeled protein

  • Unlabeled protein (for comparison)

  • HPLC system with a CAD detector

  • Appropriate HPLC column (e.g., reversed-phase or size-exclusion)

  • Mobile phase solvents (e.g., water, acetonitrile, trifluoroacetic acid)

Procedure:

  • Sample Preparation: Prepare a series of standards of the free this compound reagent of known concentrations. Dissolve the labeled protein sample in the mobile phase.

  • HPLC Method Development: Develop an HPLC method that effectively separates the labeled protein from the free labeling reagent and any aggregates.

  • Standard Curve Generation: Inject the standards of the free labeling reagent and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the labeled protein sample.

  • Data Analysis: The peak corresponding to the labeled protein will have a different retention time than the unlabeled protein. The amount of PEG conjugated to the protein can be quantified by comparing the peak area of the labeled protein to the standard curve of the free PEG reagent. The DOL is then calculated based on the molar ratio of the PEG to the protein.

Protocol 3: Degree of Labeling Determination by Fluorescence-Based Click Assay

This protocol utilizes a "click" reaction to attach a fluorescent probe to the azide group for quantification.

Materials:

  • This compound labeled biomolecule

  • Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer or microplate reader

  • 96-well plates (for high-throughput analysis)

Procedure:

  • Click Reaction: Mix the azide-labeled biomolecule with a molar excess of the alkyne-functionalized fluorescent dye in the reaction buffer. Incubate at room temperature, protected from light, for a sufficient time to ensure complete reaction (typically 1-2 hours).

  • Purification: Remove the excess, unreacted fluorescent dye using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the fluorescent dye.

  • Calculation of DOL: The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    Protein Concentration (M) = [A₂₈₀ - (A_dye_max × CF)] / ε_protein Dye Concentration (M) = A_dye_max / ε_dye Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance at 280 nm.

    • A_dye_max is the absorbance at the dye's maximum wavelength.

    • CF is the correction factor (A₂₈₀ of the dye / A_dye_max of the dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

Stability Showdown: A Comparative Analysis of Azido-PEG4-CH2-Boc Linkers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the stability of a linker is a critical parameter that can dictate the success or failure of a bioconjugate, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC). This guide provides an in-depth comparison of the in-vitro and in-vivo stability of the Azido-PEG4-CH2-Boc linker and its common alternatives, supported by available experimental data and detailed protocols.

The this compound linker is a heterobifunctional linker that incorporates several key chemical motifs: an azide group for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a carbamate linkage with a Boc protecting group. The stability of each of these components, as well as the linker as a whole, is paramount to ensure that the conjugated payload is delivered to the target site without premature cleavage in circulation, which could lead to off-target toxicity and reduced efficacy.

Comparative Stability of Linker Chemistries

Linker Type/MotifKey Structural FeatureIn-Vitro Stability (e.g., Human Plasma)In-Vivo Stability (Typical Half-life)Cleavage MechanismKey Considerations
This compound Linker Azide, PEG, Carbamate (Boc)Azide: Generally stable under physiological conditions. PEG: Highly stable. Boc-Carbamate: Stable to nucleophiles and bases, but labile to strong acidic conditions. Overall linker stability is expected to be high in plasma.PEGylation is known to increase circulation half-life. The overall in-vivo half-life will be influenced by the stability of the carbamate bond and the properties of the conjugated molecule.Primarily non-cleavable under physiological conditions. The Boc group can be removed under acidic conditions, which are not typically encountered in the bloodstream but may be relevant in specific intracellular compartments or for synthetic deprotection.The azide group's stability allows for specific bioorthogonal conjugation. The Boc group is primarily a protecting group and its cleavage in a biological context is not a common payload release strategy.
Dipeptide Linkers (e.g., Val-Cit) Valine-Citrulline dipeptideHigh stability in human plasma. Can be less stable in murine plasma due to species-specific enzyme activity.Linker half-life can be long in relevant preclinical models (e.g., ~9.6 days in cynomolgus monkey for a Val-Cit linked ADC).Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).A widely used cleavable linker for ADCs. The differential stability between human and murine plasma is a critical consideration for preclinical to clinical translation.
Hydrazone Linkers Hydrazone bondpH-dependent stability. Stable at physiological pH (~7.4) but hydrolyzes under acidic conditions (pH 4.5-6.5).Can have shorter half-lives compared to more stable linkers due to potential for non-specific hydrolysis.Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.Prone to non-specific release, which has led to the exploration of more stable alternatives.
Disulfide Linkers Disulfide bondSusceptible to reduction by thiols, such as glutathione. Stability can be modulated by steric hindrance around the disulfide bond.Can be cleaved in the reducing environment of the cell, but also susceptible to reduction in plasma.Reduction of the disulfide bond.The stability can be tuned, but there is a potential for premature payload release in circulation.
Silyl Ether Linkers Silyl ether bondHigh stability in human plasma (t1/2 > 7 days for one example).Designed for improved stability over traditional acid-labile linkers.Acid-catalyzed hydrolysis.Offers a more stable alternative to other acid-cleavable linkers.
Non-Cleavable Linkers (e.g., SMCC) Thioether bondGenerally high plasma stability.Typically exhibit good in-vivo stability, leading to a wider therapeutic window in some cases.Relies on the complete degradation of the antibody in the lysosome to release the payload.Payload is released with the linker and a residual amino acid attached, which must retain activity.

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key in-vitro and in-vivo experiments.

In-Vitro Plasma Stability Assay

Objective: To determine the rate of linker cleavage and payload release of a bioconjugate in plasma.

Materials:

  • Test bioconjugate (e.g., ADC or PROTAC)

  • Human and/or other species' plasma (e.g., mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Spike the test bioconjugate into pre-warmed plasma at a defined concentration (e.g., 10 µM).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding a cold quenching solution to precipitate plasma proteins and stop the degradation process.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the released payload and/or the remaining intact bioconjugate using a validated LC-MS/MS method.

  • Calculate the percentage of intact bioconjugate remaining at each time point relative to the t=0 sample to determine the stability profile and half-life.

In-Vivo Pharmacokinetic Study

Objective: To evaluate the in-vivo stability and pharmacokinetic profile of the bioconjugate.

Animal Model:

  • Typically mice or rats.

Procedure:

  • Administer the test bioconjugate to the animals via a relevant route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to quantify the concentrations of:

    • Total antibody (for ADCs)

    • Intact bioconjugate

    • Free payload

  • Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated for each analyte to assess the in-vivo stability of the linker.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological mechanisms.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Spike Bioconjugate into Plasma incubation Incubate at 37°C start->incubation aliquots Collect Aliquots at Time Points incubation->aliquots quench Quench Reaction & Precipitate Proteins aliquots->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate % Intact & Half-life) lcms->data

Caption: Workflow for In-Vitro Plasma Stability Assay.

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein binder and the E3 ligase ligand. Among the various types of linkers, polyethylene glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of how varying PEG linker lengths impact PROTAC performance, supported by experimental data and detailed protocols.

The linker is not merely a spacer; its length is a determining factor in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that modifying the PEG linker length can significantly affect the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG9 (PEG3)>1000<20
BRD4VHLPEG12 (PEG4)150~60
BRD4VHLPEG15 (PEG5)25>90
BRD4VHLPEG18 (PEG6)80~80
ERαVHLPEG12-Less Potent
ERαVHLPEG16-More Potent
TBK1VHLPEG/Alkyl<12No Activity-
TBK1VHLPEG/Alkyl21396
TBK1VHLPEG/Alkyl2929276
BTKCRBNPEG6 (PEG2)>1000-
BTKCRBNPEG12 (PEG4)~100>90
BTKCRBNPEG18 (PEG6)2.297

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT/MTS)

This assay assesses the cytotoxic effects of the PROTAC.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • After overnight adherence, treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • If using MTT, solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target_bound Target Protein PROTAC->Target_bound Target Target Protein Target->Target_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ubiquitination Ubiquitination E3_Ligase_bound->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Tags Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Efficacy

Experimental_Workflow start Start: Synthesize PROTAC with varying PEG linker lengths cell_culture Cell Culture and Treatment with PROTAC concentrations start->cell_culture ternary_complex Biophysical Assays for Ternary Complex Formation (Optional) start->ternary_complex protein_degradation Assess Target Protein Degradation (Western Blot) cell_culture->protein_degradation cell_viability Assess Cell Viability (MTT/MTS Assay) cell_culture->cell_viability data_analysis_dc50 Data Analysis: Determine DC50 and Dmax protein_degradation->data_analysis_dc50 conclusion Conclusion: Identify Optimal Linker Length data_analysis_dc50->conclusion data_analysis_ic50 Data Analysis: Determine IC50 cell_viability->data_analysis_ic50 data_analysis_ic50->conclusion ternary_complex->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of PROTACs with different linker lengths.

Linker Length and Ternary Complex Formation

Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker short_linker Steric Hindrance Prevents Complex Formation Efficacy PROTAC Efficacy short_linker->Efficacy Low optimal_linker Stable & Productive Ternary Complex optimal_linker->Efficacy High long_linker Unstable or Non-productive Complex Formation long_linker->Efficacy Low

References

Safety Operating Guide

Safe Disposal of Azido-PEG4-CH2-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Azido-PEG4-CH2-Boc is a critical aspect of laboratory safety, essential for protecting personnel and the environment from potential hazards. This guide provides detailed procedures for the safe handling and disposal of this compound, addressing the risks associated with its azide functional group, PEG linker, and Boc protecting group. Adherence to these protocols is vital for researchers, scientists, and drug development professionals.

Core Safety Principles and Hazard Assessment

This compound contains an azide group, which presents significant safety concerns. Azido compounds are known to be highly reactive, toxic, and potentially explosive.[1] Key hazards include:

  • Explosivity : Organic azides can be sensitive to shock, friction, and heat, leading to violent decomposition.[2] They can also form highly explosive heavy metal azides if they come into contact with metals like lead or copper, which are common in plumbing systems.[1][3]

  • Toxicity : Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a substance that is both highly toxic and explosive.

Due to these hazards, under no circumstances should this compound or its solutions be disposed of down the drain.

Disposal Decision Workflow

The primary decision for disposing of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation of the azide group prior to disposal. The following workflow illustrates this decision-making process.

start Start: this compound Waste Generated decision Is chemical deactivation (quenching) of the azide feasible and safe? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No deactivation Chemical Deactivation (Advanced Users Only) decision->deactivation Yes collect_waste Collect in a designated, properly labeled, and sealed waste container. direct_disposal->collect_waste procedure Follow specific quenching protocol in a chemical fume hood. (e.g., reduction to amine) deactivation->procedure contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_waste->contact_ehs end End: Waste Disposed contact_ehs->end neutralize_dispose Neutralize and dispose of the resulting solution as per institutional guidelines. procedure->neutralize_dispose neutralize_dispose->collect_waste

References

Personal protective equipment for handling Azido-PEG4-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG4-CH2-Boc. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe handling and mitigate potential laboratory hazards.

Hazard Identification and Precautions

This compound is an organic azide compound. While the polyethylene glycol (PEG) chain can reduce the shock sensitivity compared to smaller organic azides, it must be handled with care due to the inherent risks associated with the azide functional group.

  • Toxicity : Azide compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Explosive Potential : Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light.[1]

  • Reactivity : Avoid contact with strong oxidizing agents, acids, and heavy metals.[2] Mixing with acids can generate highly toxic and explosive hydrazoic acid.[1] Contact with heavy metals, such as copper or lead, can form highly shock-sensitive metal azides.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For higher toxicity risks, consider using silver shield gloves underneath nitrile gloves.Provides an extra layer of protection against skin absorption and contamination.
Eye Protection Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For potential exposure to aerosols or fine particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the compound.
Respiratory Protection All manipulations should be performed in a certified chemical fume hood.Minimizes inhalation exposure.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A clear, step-by-step process is essential for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. The recommended storage temperature is often -20°C.

    • The storage container should be tightly closed and clearly labeled.

  • Preparation and Handling :

    • Before beginning work, ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

    • Line the work surface with absorbent, disposable bench paper.

    • All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

    • Use plastic or ceramic spatulas to handle the solid compound; never use metal spatulas.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Reaction :

    • Avoid using ground glass joints where friction could occur.

    • If heating is necessary, use a controlled heating mantle and monitor the temperature closely. Avoid excessive heat.

    • It is prudent to use a blast shield, especially when working with larger quantities or for the first time.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.

  • Waste Collection :

    • Liquid Waste : Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.

    • Solid Waste : Contaminated solid waste, including gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste container.

  • Decontamination and Disposal :

    • Never pour azide solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.

    • A common method for deactivating azides is through treatment with a solution of sodium nitrite in an acidic medium, which converts the azide to nitrogen gas. This procedure should only be performed by trained personnel in a fume hood with appropriate shielding.

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE Prepare Hood Prepare Fume Hood Don PPE->Prepare Hood Inspect Chemical Inspect Chemical Container Prepare Hood->Inspect Chemical Weighing Weighing (Non-metal spatula) Inspect Chemical->Weighing Dissolution Solution Preparation Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Segregate Waste Segregate Liquid & Solid Waste Reaction->Segregate Waste Decontaminate Decontaminate Work Area Segregate Waste->Decontaminate Dispose Dispose via EHS Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.